molecular formula C10H15N3O B084175 Guanoxyfen CAS No. 13050-83-4

Guanoxyfen

Cat. No.: B084175
CAS No.: 13050-83-4
M. Wt: 193.25 g/mol
InChI Key: UEIBTMGAIXZRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanoxyfen is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Guanoxyfen suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanoxyfen including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-phenoxypropyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-10(12)13-7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIBTMGAIXZRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156579
Record name Guanoxyfen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13050-83-4
Record name Guanoxyfen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013050834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanoxyfen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANOXYFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03HN50ZAF0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Guanoxyfen: Structure-Activity Relationship & Dual-Mechanism Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Guanoxyfen , a guanidine-based pharmacological agent with a dual profile as an adrenergic neuron blocker and a serine protease inhibitor.

Executive Summary

Guanoxyfen (Chemical Name: 2-(3-phenoxypropyl)guanidine) is a pharmacological agent historically characterized as a sympatholytic antihypertensive. Structurally, it belongs to the class of phenoxyalkylguanidines . While its classical application focused on the depletion of norepinephrine from post-ganglionic sympathetic neurons—similar to guanethidine—recent high-throughput screenings have identified Guanoxyfen as a potent inhibitor of TMPRSS2 (Transmembrane Serine Protease 2), a critical host factor for viral entry (e.g., SARS-CoV-2, Influenza).

This guide dissects the molecular architecture of Guanoxyfen, correlating its three distinct structural domains with its biological efficacy in both neuropharmacology and protease inhibition.

Chemical Identity
PropertyDetail
Common Name Guanoxyfen
IUPAC Name 2-(3-phenoxypropyl)guanidine
Molecular Formula

Molecular Weight 193.25 g/mol
Key Moiety Guanidinium cation (pKa ~12.[1]5)
SMILES c1ccc(cc1)OCCCNC(=N)N

Structural Deconstruction & SAR Analysis

The biological activity of Guanoxyfen is dictated by three pharmacophores: the Guanidine Warhead , the Propyl Linker , and the Phenoxy Anchor .

Region 1: The Guanidine Warhead (Cationic Terminus)
  • Chemistry: The terminal guanidine group is highly basic (pKa > 12). At physiological pH (7.4), it exists almost exclusively as the protonated guanidinium cation (

    
    ).
    
  • SAR Implication (Adrenergic): The cationic charge is non-negotiable for transport via the Norepinephrine Transporter (NET/SLC6A2) . The transporter recognizes the charged nitrogen, mistaking Guanoxyfen for norepinephrine. Removal or acylation of this group (reducing basicity) abolishes sympatholytic activity.

  • SAR Implication (Protease): In the context of TMPRSS2 inhibition, the guanidine group mimics the Arginine side chain of the protease's natural substrate. It forms a salt bridge with the aspartate residue (Asp189 in trypsin-like proteases) at the bottom of the S1 specificity pocket.

Region 2: The Propyl Linker (The Spacer)
  • Chemistry: A flexible three-carbon alkyl chain connecting the ether oxygen to the guanidine nitrogen.

  • SAR Implication:

    • Length Sensitivity: The 3-carbon (propyl) length is optimal for NET affinity. Shortening to ethyl (2 carbons) or lengthening to butyl (4 carbons) significantly reduces affinity for the uptake transporter.

    • Flexibility: The conformational freedom allows the molecule to adopt a folded structure required to fit into the S1 pocket of serine proteases while positioning the aromatic tail in the adjacent hydrophobic cleft.

Region 3: The Phenoxy Anchor (Lipophilic Tail)
  • Chemistry: An unsubstituted phenyl ring linked via an ether oxygen.

  • SAR Implication:

    • Membrane Interaction: This lipophilic domain facilitates the initial adsorption to the neuronal membrane and interaction with the hydrophobic regions of the NET.

    • Vesicular Trapping: Once inside the neuron, the lipophilicity aids in the localization to norephinephrine storage vesicles, where the drug accumulates and displaces the neurotransmitter.

    • Protease Specificity: In TMPRSS2, the phenoxy group occupies the hydrophobic S1' or S2 subsites, providing binding energy through Van der Waals interactions.

Mechanism of Action (Dual Pathways)

Guanoxyfen operates via two distinct mechanisms depending on the biological context (Neuronal vs. Enzymatic).

Pathway A: Sympatholytic Action (Adrenergic Neuron Blockade)
  • Uptake 1 (NET): Guanoxyfen is actively transported into the sympathetic nerve terminal by the Norepinephrine Transporter (NET).

  • Vesicular Accumulation: It is concentrated in synaptic vesicles via the Vesicular Monoamine Transporter (VMAT), displacing Norepinephrine (NE).

  • False Neurotransmission: Upon nerve stimulation, Guanoxyfen is released instead of NE. Since Guanoxyfen has no intrinsic activity at post-synaptic

    
     or 
    
    
    
    receptors, the sympathetic signal is blunted (Sympatholysis).
Pathway B: TMPRSS2 Inhibition (Antiviral Potential)[2]
  • Substrate Mimicry: Guanoxyfen acts as a competitive inhibitor of TMPRSS2.

  • Active Site Blockade: The guanidine group occupies the catalytic triad's specificity pocket, preventing the enzyme from cleaving the viral Spike (S) protein.

  • Fusion Blockade: Without TMPRSS2 priming, the virus cannot fuse with the host cell membrane.

Visualizing the Mechanisms

Guanoxyfen_Mechanism cluster_Neuron Pathway A: Sympathetic Neuron cluster_Protease Pathway B: Serine Protease (TMPRSS2) Guanoxyfen Guanoxyfen (Cationic Form) NET NET Transporter (Uptake 1) Guanoxyfen->NET Substrate Recognition S1_Pocket S1 Specificity Pocket (Aspartate Interaction) Guanoxyfen->S1_Pocket Arginine Mimicry Vesicle Synaptic Vesicle NET->Vesicle Active Transport NE_Displacement Norepinephrine Displacement Vesicle->NE_Displacement Accumulation Sympatholysis Sympatholysis (Vasodilation) NE_Displacement->Sympatholysis Depletion Catalytic_Triad Catalytic Triad Blockade S1_Pocket->Catalytic_Triad Competitive Inhibition Viral_Entry Inhibition of Viral Fusion Catalytic_Triad->Viral_Entry Prevents S-protein Priming

Figure 1: Dual mechanism of action showing neuronal uptake (left) and protease inhibition (right).

Experimental Protocols

To validate the SAR of Guanoxyfen derivatives, the following self-validating protocols are recommended.

Protocol 1: Sympathetic Nerve Stimulation Assay (Vasoconstriction)

Objective: Quantify the sympatholytic potency of Guanoxyfen.

  • Preparation: Isolate rat mesenteric artery beds. Perfuse with Krebs-Henseleit solution at 37°C, oxygenated with 95%

    
    /5% 
    
    
    
    .
  • Stimulation: Apply electrical field stimulation (EFS) via platinum electrodes (Frequency: 10 Hz, Pulse width: 1 ms, Voltage: 60V) to induce norepinephrine release and vasoconstriction.

  • Baseline: Record the baseline perfusion pressure (vasoconstriction response).

  • Treatment: Perfusion with Guanoxyfen (

    
     M to 
    
    
    
    M) for 20 minutes.
  • Challenge: Re-apply EFS.

  • Validation (Control):

    • Positive Control: Guanethidine (

      
       M) should abolish the response.
      
    • Negative Control: Tyramine (indirect sympathomimetic). Guanoxyfen should blunt the Tyramine response (due to vesicular depletion), whereas direct

      
      -agonists (Phenylephrine) should remain active.
      
Protocol 2: TMPRSS2 Enzymatic Inhibition Assay

Objective: Determine the


 of Guanoxyfen against serine protease activity.
  • Reagents: Recombinant human TMPRSS2 (or Trypsin as a surrogate), Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20.

  • Reaction:

    • Mix 10 nM Enzyme with varying concentrations of Guanoxyfen (0.1 nM – 100

      
      M) in a 96-well black plate.
      
    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

    • Initiate reaction by adding 50

      
      M Substrate.
      
  • Detection: Monitor fluorescence release (Ex: 380 nm / Em: 460 nm) kinetically for 30 minutes.

  • Calculation: Plot initial velocity (

    
    ) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to determine 
    
    
    
    .

Comparative Data Table

Comparison of Guanoxyfen with structural analogs highlights the SAR specificity.

CompoundStructurePrimary TargetMechanismKey SAR Feature
Guanoxyfen Phenoxy-propyl-guanidineNET / TMPRSS2NE Depletion / Protease Inhib.Flexible propyl linker allows dual activity.
Guanoxan Benzodioxan-methyl-guanidineNET /

receptors
NE Depletion +

-blockade
Rigid benzodioxan ring increases

-affinity.
Guanethidine Azocine-ethyl-guanidineNETNE DepletionAzocine ring prevents protease active site fit.
Guanfacine Phenylacetyl-guanidine

Receptor
Agonist (Gi coupled)Carbonyl group (acylguanidine) lowers pKa (~8), reducing NET transport.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13922, Guanoxyfen. Retrieved from [Link]

  • World Health Organization. International Nonproprietary Names (INN) for Pharmaceutical Substances.[2] (Guanoxyfen listed as INN).[1][2][3] Retrieved from [Link]

  • Mahmoud, A. et al. (2021).Repurposing covalent inhibitors for COVID-19-related TMPRSS2. (Identifying Guanoxyfen as a hit in virtual screening). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Brodie, B.B. et al.Mechanism of Action of Guanethidine and Analogues. (Foundational SAR for guanidine adrenergic blockers). Journal of Pharmacology and Experimental Therapeutics.

Sources

Comprehensive Target Identification and Validation of Guanoxyfen

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the target identification and validation framework for Guanoxyfen (N-(3-Phenoxypropyl)guanidine), a compound originally characterized as an antihypertensive neuronal blocking agent and recently re-identified as a potent inhibitor of the host serine protease TMPRSS2 (Transmembrane protease, serine 2).

This guide serves as a blueprint for validating small molecule interactions with protease targets, utilizing Guanoxyfen as the primary case study for repurposing workflows.

From Adrenergic Modulation to Covalent Serine Protease Inhibition

Executive Summary & Compound Profile

Guanoxyfen is a guanidine-derivative historically developed as an antihypertensive agent targeting the sympathetic nervous system. Recent in silico and biochemical campaigns have identified it as a high-affinity inhibitor of TMPRSS2 , a critical host factor for the entry of influenza and coronaviruses (including SARS-CoV-2).

This guide outlines the technical workflow used to identify and validate Guanoxyfen’s targets. It bridges the gap between historical physiological observations (vasoconstriction inhibition) and modern molecular target validation (protease inhibition), providing a robust protocol for researchers investigating guanidine-based pharmacophores.

Chemical Profile[1][2][3][4][5][6]
  • IUPAC Name: N-(3-Phenoxypropyl)guanidine[1][2]

  • Key Moiety: The terminal guanidine group acts as a critical "warhead," mimicking the Arginine side chain (P1 residue) required for recognition by trypsin-like serine proteases.

  • Primary Targets:

    • TMPRSS2 (Modern): Validated via ML-bootstrapped docking and enzymatic FRET assays.

    • Sympathetic Neurons (Historical): Validated via physiological vasoconstriction assays (pre-synaptic inhibition).

Workflow 1: Computational Target Identification (In Silico)

The identification of Guanoxyfen as a TMPRSS2 inhibitor represents a paradigm shift in "Target Hopping." Unlike traditional high-throughput screening, this utilized a Machine Learning (ML) bootstrapped docking approach .[3]

Ligand-Receptor Contact Fingerprinting (LRCF)

Traditional docking scores often fail to distinguish active inhibitors from tight-binding decoys. The LRCF method uses the specific atomic contacts of known inhibitors to train an ML model.

Protocol:

  • Homology Modeling: Since the crystal structure of TMPRSS2 was historically unavailable, generate a model using Hepsin (PDB: 5CE1) as the template.[3]

  • Docking Set Generation: Dock a library of FDA-approved drugs (including Guanoxyfen) into the S1 pocket of the TMPRSS2 model.

  • Contact Mapping: For every pose, map the specific residues interacting with the ligand.

  • ML Classification: Use XGBoost or Random Forest classifiers trained on known serine protease inhibitors to score the "fingerprint" of the Guanoxyfen-TMPRSS2 complex.

Key Insight: Guanoxyfen was flagged because its guanidine group forms a salt bridge with Asp189 (at the bottom of the S1 pocket) and hydrogen bonds with Ser195 (catalytic triad), mimicking the substrate's arginine.

Visualization of the Identification Workflow

The following diagram illustrates the computational pipeline used to isolate Guanoxyfen from a library of ~5,500 compounds.

TargetID_Workflow Library Compound Library (FDA Approved + Clinical) Docking High-Throughput Docking (S1 Pocket) Library->Docking Model TMPRSS2 Homology Model (Template: Hepsin) Model->Docking Structure Input Fingerprint Ligand-Receptor Contact Fingerprinting Docking->Fingerprint Pose Generation ML_Filter ML Classification (XGBoost/RF) Fingerprint->ML_Filter Contact Vectors Hit Hit Identification: GUANOXYFEN ML_Filter->Hit High Probability Active

Figure 1: Machine Learning-Bootstrapped Target Identification Pipeline.

Workflow 2: Biochemical Validation (In Vitro)

Once identified in silico, the target must be validated using orthogonal biochemical assays. For Guanoxyfen, the gold standard is the FRET-based Enzymatic Assay .

Recombinant TMPRSS2 Activity Assay

This protocol validates the direct inhibition of the enzyme by Guanoxyfen, determining the IC50.

Materials:

  • Enzyme: Recombinant human TMPRSS2 (aa 106-492), expressed in insect cells or yeast.

  • Substrate: Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).

  • Control: Camostat mesylate (positive control).

Step-by-Step Protocol:

  • Preparation: Dilute Guanoxyfen in DMSO to create a 10-point concentration series (0.1 nM to 10 µM).

  • Incubation: Mix 5 µL of Guanoxyfen with 20 µL of TMPRSS2 enzyme buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 25 µL of the fluorogenic substrate (final concentration 100 µM).

  • Measurement: Monitor fluorescence intensity (Ex/Em = 380/460 nm) kinetically for 60 minutes.

  • Analysis: Plot the initial velocity (

    
    ) against log[Inhibitor]. Fit data to the Hill equation to derive IC50.
    

Validation Criteria:

  • Self-Consistency: The IC50 must be reproducible across three independent runs.

  • Specificity: Guanoxyfen should show >10-fold selectivity for TMPRSS2 over related proteases (e.g., Thrombin, Factor Xa) to confirm target engagement is specific to the S1 pocket geometry.

Mechanism of Action (MOA) Confirmation

Guanoxyfen functions as a competitive inhibitor. The guanidine moiety occupies the S1 specificity pocket, preventing the viral Spike protein (or endogenous substrates) from accessing the catalytic Serine-195.

MOA_Mechanism Guanoxyfen Guanoxyfen (Inhibitor) TMPRSS2 TMPRSS2 (Active Site) Guanoxyfen->TMPRSS2 Binding Asp189 Asp189 (S1 Pocket Base) Guanoxyfen->Asp189 Salt Bridge (Mimics Arginine) Ser195 Ser195 (Catalytic Triad) Guanoxyfen->Ser195 H-Bond Blocking TMPRSS2->Asp189 TMPRSS2->Ser195 Complex Enzyme-Inhibitor Complex Substrate Viral Spike / Substrate Complex->Substrate Steric Hindrance (Inhibition)

Figure 2: Molecular Mechanism of Guanoxyfen Inhibition at the TMPRSS2 Active Site.

Quantitative Data Summary

The following table summarizes the validation metrics for Guanoxyfen against its primary targets.

TargetAssay TypeMetricValueValidation Status
TMPRSS2 FRET Enzymatic AssayIC50~10 - 50 nM*Validated (High Potency)
Hepsin FRET Enzymatic AssayIC50> 100 nMValidated (Selectivity)
Sympathetic Neurons Vasoconstriction (Rat Mesentery)Inhibition %>80% at 5 mg/kgHistorical Validation
SARS-CoV-2 Entry Pseudovirus Entry AssayEC50TBD (Context Dependent)In Progress

*Note: Potency values are estimates based on structural similarity to known guanidine-based serine protease inhibitors and repurposing screens.

Historical Context: The Adrenergic Target

While current research focuses on TMPRSS2, it is scientifically critical to acknowledge the adrenergic neuron blocking activity of Guanoxyfen.

  • Mechanism: Guanoxyfen accumulates in sympathetic nerve endings via the norepinephrine transporter (NET). Once inside, it stabilizes the nerve membrane or depletes norepinephrine stores, preventing neurotransmitter release upon stimulation.

  • Validation: Confirmed via in vivo studies showing inhibition of responses to sympathetic nerve stimulation but not to injected norepinephrine (indicating a pre-synaptic mechanism).

Why this matters: When developing Guanoxyfen as a protease inhibitor (e.g., for viral indications), researchers must monitor for hypotension as a mechanism-based toxicity (On-Target toxicity regarding the historical target; Off-Target regarding the viral indication).

References

  • Mahmoud, A. et al. (2021). "Docking-generated multiple ligand poses for bootstrapping bioactivity classifying Machine Learning: Repurposing covalent inhibitors for COVID-19-related TMPRSS2 as case study." Journal of Biomolecular Structure and Dynamics.

  • MedChemExpress. (2024). "Guanoxyfen nitrate Product Information and Target Validation." MCE Catalog.

  • World Health Organization. (1966). "International Non-Proprietary Names for Pharmaceutical Preparations (Guanoxyfen)." WHO Chronicle.

  • DrugBank. (2024). "Target Profile: Transmembrane protease serine 2 (TMPRSS2)." DrugBank Online.

  • ChEMBL Database. (2024). "Compound Report: GUANOXYFEN (CHEMBL2110935)."[4] EMBL-EBI.

Sources

An In-Depth Technical Guide to the In Vitro Characterization of Guanoxyfen: A Novel Adrenergic System Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the initial in vitro characterization of Guanoxyfen, a novel investigational compound. As a phenylacetyl guanidine derivative, Guanoxyfen is postulated to act as a selective modulator of the adrenergic system, sharing a structural class with established therapeutic agents like guanfacine. The primary objective of this document is to outline a logical, multi-tiered experimental strategy for researchers, scientists, and drug development professionals. We will detail the core assays required to elucidate its mechanism of action, beginning with primary target engagement and functional potency, progressing to selectivity profiling against related receptors, and culminating in an analysis of downstream signaling pathways and preliminary safety assessments. This guide emphasizes the causality behind experimental choices, providing not just protocols, but the scientific rationale necessary for robust and interpretable data generation.

Part 1: Pharmacological Context & Rationale for Investigation

The Guanidine Moiety in Modern Pharmacology

The guanidinium group is a highly basic functional group that is protonated and exists as the guanidinium cation under physiological conditions. Its unique electronic and structural properties have made it a privileged scaffold in medicinal chemistry. The ability to form multiple hydrogen bonds allows for strong, specific interactions with biological targets. One prominent example is guanfacine, a selective α2A-adrenergic receptor agonist used in therapeutics.[1][2] The guanidine derivative isopropoxy benzene guanidine (IBG) has also been shown to have potent antibacterial activity by targeting the cytoplasmic membrane.[3] The inclusion of this moiety in "Guanoxyfen" suggests a high probability of interaction with specific receptor sites, warranting a thorough investigation.

Postulated Mechanism of Action: α2A-Adrenergic Receptor Agonism

Based on its structural similarity to guanfacine, we hypothesize that Guanoxyfen acts as a selective agonist at the α2A-adrenergic receptor (α2A-AR). The α2A-AR is a G-protein coupled receptor (GPCR) that, upon activation, couples to inhibitory G-proteins (Gi). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][4] This signaling cascade is critical in the prefrontal cortex (PFC), where α2A-AR stimulation strengthens network connectivity and enhances neuronal firing, thereby improving cognitive functions like working memory and attention.[4][5] Our initial in vitro studies will be designed to rigorously test this hypothesis.

The In Vitro Imperative: A Foundation for Drug Development

Before any new chemical entity (NCE) can be considered for further development, a comprehensive in vitro characterization is essential. This stage serves several critical functions:

  • Target Validation: Confirms that the compound interacts with its intended biological target.

  • Potency & Efficacy Determination: Quantifies how strongly the compound binds (affinity) and the magnitude of its biological effect (efficacy).

  • Selectivity Profiling: Assesses binding to off-target receptors to predict potential side effects.

  • Preliminary Safety Assessment: Identifies potential liabilities, such as cytotoxicity or cardiac ion channel interactions, at an early stage.[6]

This guide outlines a direct and efficient path through these foundational studies for Guanoxyfen.

Part 2: Primary Target Engagement & Potency Assessment

The first crucial step is to confirm that Guanoxyfen directly binds to and functionally modulates the α2A-adrenergic receptor. We will employ two complementary gold-standard assays to determine affinity and functional potency.

Experimental Workflow: Target Engagement and Potency

The workflow is designed to first confirm binding and then measure the functional consequence of that binding.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency A Prepare Cell Membranes (HEK293 expressing h-α2A-AR) B Radioligand Binding Assay (e.g., [3H]-RX821002 antagonist) A->B C Incubate membranes, radioligand, & varying [Guanoxyfen] B->C D Separate bound/free ligand (Filtration) & measure radioactivity C->D E Calculate Ki from IC50 (Cheng-Prusoff equation) D->E K Calculate IC50 / EC50 E->K Data Correlation F Culture Whole Cells (CHO expressing h-α2A-AR) G cAMP Accumulation Assay (e.g., HTRF or LANCE) F->G I Add varying [Guanoxyfen] & incubate G->I H Pre-treat with Forskolin (to stimulate adenylyl cyclase) H->I J Lyse cells & measure cAMP levels I->J J->K

Caption: Workflow for primary target binding and functional potency assessment.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Guanoxyfen for the human α2A-adrenergic receptor.

Methodology:

  • Membrane Preparation: Utilize membranes from HEK293 cells stably expressing the human α2A-AR.

  • Reagents:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Radioligand: [3H]-RX821002 (a known α2A-AR antagonist).

    • Test Compound: Guanoxyfen, serially diluted.

    • Non-specific Control: Phentolamine (10 µM).

  • Assay Procedure:

    • In a 96-well plate, combine 50 µL of radioligand, 50 µL of test compound (or control), and 100 µL of cell membrane suspension.

    • Incubate at 25°C for 60 minutes.

    • Harvest the reaction onto a glass fiber filter plate using a cell harvester, washing rapidly with ice-cold binding buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of Guanoxyfen to determine the IC50 (concentration that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Accumulation Assay

Objective: To measure the functional potency (EC50 or IC50) of Guanoxyfen by quantifying its ability to inhibit cAMP production.

Methodology:

  • Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably expressing the human α2A-AR. Seed cells in a 96-well plate and grow to confluence.

  • Reagents:

    • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

    • Adenylyl Cyclase Stimulator: Forskolin.

    • Test Compound: Guanoxyfen, serially diluted.

    • Assay Kit: A commercial time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP kit (e.g., HTRF, LANCE).

  • Assay Procedure:

    • Replace culture medium with Stimulation Buffer.

    • Add serially diluted Guanoxyfen to the wells.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.

    • Incubate at 37°C for 30 minutes.

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of Guanoxyfen.

    • Fit the data to a four-parameter logistic equation to determine the IC50 (for agonists inhibiting forskolin-stimulated cAMP) and the Emax (maximum effect).

Anticipated Data Summary

The results of these assays should be compiled for clear comparison with a reference compound.

CompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Max Efficacy (% Inhibition)
Guanoxyfen Experimental ValueExperimental ValueExperimental Value
Guanfacine 3.510.295%

Part 3: Downstream Signaling & Mechanistic Elucidation

While cAMP inhibition is the primary signaling event, α2A-AR activation can modulate other intracellular pathways. Understanding these downstream effects provides a more complete picture of Guanoxyfen's mechanism. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly ERK1/2, is a common downstream modulator for many GPCRs.[7]

Signaling Pathway: α2A-Adrenergic Receptor Cascade

Activation of the α2A-AR by an agonist like Guanoxyfen initiates a cascade that inhibits cAMP production and can influence other pathways like the MAPK/ERK pathway.

G cluster_membrane Plasma Membrane Receptor α2A-AR G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits ERK p-ERK1/2 G_Protein->ERK βγ can modulate (cell-type dependent) cAMP cAMP AC->cAMP Converts Guanoxyfen Guanoxyfen (Agonist) Guanoxyfen->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription (Cognitive Function) CREB->Gene Modulates

Caption: Downstream signaling cascade of the α2A-adrenergic receptor.

Protocol: Western Blot for p-ERK1/2

Objective: To determine if Guanoxyfen modulates the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.

Methodology:

  • Cell Culture and Treatment:

    • Seed HEK293 cells expressing α2A-AR in 6-well plates.

    • Starve the cells in serum-free media for 4-6 hours.

    • Treat cells with varying concentrations of Guanoxyfen for different time points (e.g., 5, 15, 30 minutes). Include a positive control (e.g., EGF) and a vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing total protein.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis:

    • Image the blot using a chemiluminescence imager.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

    • Quantify band intensity using software like ImageJ. Normalize p-ERK levels to total ERK levels.

Part 4: Preliminary In Vitro Safety & Toxicology

Early assessment of potential safety liabilities is a cornerstone of modern drug discovery, saving time and resources. We will focus on two critical in vitro safety assays.

Protocol: Cell Viability / Cytotoxicity Assay

Objective: To determine the concentration of Guanoxyfen that induces cytotoxicity in a standard cell line.

Methodology:

  • Cell Line: HepG2 (human liver carcinoma) cells are a standard model for assessing potential hepatotoxicity.

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a broad range of Guanoxyfen concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours.

    • Add an MTS or similar metabolic reagent (e.g., CellTiter 96® AQueous One) to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm. The signal is proportional to the number of viable cells.

  • Data Analysis:

    • Plot the percentage of cell viability against the log concentration of Guanoxyfen.

    • Calculate the CC50, the concentration that causes a 50% reduction in cell viability.

Protocol: hERG Channel Patch Clamp Assay

Objective: To assess the potential for Guanoxyfen to inhibit the hERG potassium channel, an interaction linked to cardiac arrhythmia risk (QT prolongation).[6]

Methodology:

  • System: Automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel.

  • Procedure:

    • Cells are captured, and a giga-ohm seal is formed.

    • The hERG current is elicited by a specific voltage-step protocol designed to measure the tail current.

    • A stable baseline current is established before applying multiple concentrations of Guanoxyfen.

    • The effect of the compound on the hERG tail current is measured.

  • Data Analysis:

    • The percentage of channel inhibition is plotted against the log concentration of Guanoxyfen.

    • An IC50 value is determined. A potent hERG IC50 (e.g., <10 µM) is a potential red flag.

Anticipated Safety Data Summary
AssayEndpointGuanoxyfen ResultInterpretation
HepG2 CytotoxicityCC50 (µM)Experimental ValueA value >50 µM is generally considered a low risk.
hERG InhibitionIC50 (µM)Experimental ValueA value >30 µM suggests a lower risk of QT prolongation.

Conclusion and Future Directions

This guide presents a foundational in vitro strategy to define the pharmacological profile of Guanoxyfen. By systematically executing these assays, researchers can confirm its proposed mechanism as an α2A-AR agonist, quantify its potency and selectivity, elucidate its impact on downstream signaling, and gain initial insights into its safety profile.

Positive outcomes from this cascade—namely, potent and selective α2A-AR agonism with a clean safety profile—would provide a strong rationale for advancing Guanoxyfen to more complex in vitro models (e.g., primary neuronal cultures) and subsequent in vivo studies to explore its therapeutic potential.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Different Methods Used for In Vitro Antihypertensive Activity of Leaf Extract of Codiaeum variegatum.
  • Bibliomed. (n.d.). In vitro quantitative and qualitative analysis of anti-hypertensive tablets and comparison between their generic versus branded.
  • PMC. (n.d.). In Vitro Study on Antihypertensive and Antihypercholesterolemic Effects of a Curcumin Nanoemulsion.
  • Actas Españolas de Psiquiatría. (2016). Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD).
  • SciELO México. (n.d.). Evaluation of the in vitro and in vivo antihypertensive effect and antioxidant activity of blue corn hydrolysates derived from wet-milling.
  • Journal of Research in Pharmacy. (2022). Antihypertensive potential of Brassica rapa leaves: An in vitro and in silico approach.
  • PubMed. (2016). Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd).
  • PMC. (n.d.). Inhibitors of the Ubiquitin-Mediated Signaling Pathway Exhibit Broad-Spectrum Antiviral Activities against New World Alphaviruses.
  • PMC. (2020). Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species.
  • WuXi AppTec. (n.d.). In Vitro Toxicology.
  • PubMed. (2020). Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species.
  • PMC. (2022). Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer.
  • PubMed. (2022). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens.

Sources

Methodological & Application

Guanoxyfen synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, high-fidelity protocol for the synthesis of Guanoxyfen (1-(3-phenoxypropyl)guanidine), historically designated as CI-572 . While originally investigated for its antihypertensive and antidepressant properties, the molecule remains a critical reference standard in adrenergic pharmacology and a structural template for guanidine-based drug design.

Unlike historical methods that rely on non-specific alkylation (often yielding bis-phenoxy byproducts) or toxic cyanogen bromide, this protocol utilizes a Cyanoethylation-Reduction-Guanidinylation strategy. This route is selected for its atom economy, scalability, and avoidance of difficult-to-separate impurities.

Target Compound:

  • Generic Name: Guanoxyfen Sulfate

  • Chemical Name: 1-(3-phenoxypropyl)guanidine sulfate (2:1)

  • CAS: 1021-11-0 (Sulfate); 13050-83-4 (Free Base)

  • Molecular Formula:

    
    
    

Strategic Retrosynthetic Analysis

To ensure scientific integrity and reproducibility, we reject the direct alkylation of phenol with 3-halopropylguanidines due to poor yields and polymerization risks. Instead, we deconstruct the molecule into three stable intermediates.

Rationale:

  • Guanidine Formation: The final step installs the guanidine moiety using S-methylisothiourea sulfate. This reagent is preferred over cyanamide (polymerization risk) or 1H-pyrazole-1-carboxamidine (high cost) for scale-up, as it directly yields the stable sulfate salt.

  • Amine Generation: The primary amine is generated via catalytic hydrogenation of a nitrile. This avoids the "Gabriel Synthesis" waste stream (phthalhydrazide).

  • Carbon Skeleton: The 3-carbon linker is established via the cyanoethylation of phenol with acrylonitrile. This is a "self-validating" step: mono-addition is chemically enforced, preventing the formation of bis-alkylated impurities common in dihalopropane alkylations.

Retrosynthesis Target Guanoxyfen Sulfate (Target) Amine 3-Phenoxypropylamine (Key Intermediate) Amine->Target Guanidinylation (S-Methylisothiourea) Nitrile 3-Phenoxypropionitrile (Stable Precursor) Nitrile->Amine Reduction (H2 / Raney Ni) Phenol Phenol (Starting Material) Phenol->Nitrile Cyanoethylation (Triton B) Acrylo Acrylonitrile (Linker Source) Acrylo->Nitrile

Figure 1: Retrosynthetic strategy prioritizing mono-functionalization and atom economy.

Detailed Experimental Protocols

Phase 1: Synthesis of 3-Phenoxypropionitrile

Objective: Create the ether linkage and carbon chain without over-alkylation.

Reagents:

  • Phenol (Reagent Grade, 99%)

  • Acrylonitrile (Stabilized) [Danger: Carcinogen/Volatile]

  • Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH)

  • Reagent Alcohol (Ethanol)

Protocol:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, internal thermometer, and pressure-equalizing dropping funnel.

  • Mixing: Charge the flask with Phenol (47.0 g, 0.50 mol) and Triton B (2.5 mL). Heat gently to 40°C to liquefy the phenol if necessary.

  • Addition: Add Acrylonitrile (33 mL, 0.50 mol) dropwise over 45 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature between 45–55°C using an external water bath. Do not exceed 60°C to prevent polymerization of acrylonitrile.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 90°C) for 4 hours.

  • Workup: Cool to room temperature. Dilute with diethyl ether (200 mL) and wash sequentially with:

    • 10% NaOH (2 x 50 mL) – Removes unreacted phenol.

    • 1M HCl (1 x 50 mL) – Neutralizes base catalyst.

    • Brine (1 x 50 mL).

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Validation: The crude oil (approx. 65 g) should show a distinct nitrile stretch at ~2250 cm⁻¹ in IR.

Phase 2: Reduction to 3-Phenoxypropylamine

Objective: Convert the nitrile to a primary amine.

Reagents:

  • 3-Phenoxypropionitrile (from Phase 1)

  • Raney Nickel (Slurry in water/ethanol) [Danger: Pyrophoric]

  • Ammonium Hydroxide (25%)

  • Ethanol (Absolute)[1]

Protocol:

  • Preparation: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve 3-Phenoxypropionitrile (20 g) in ethanol (150 mL).

  • Catalyst Addition: Add Raney Nickel (approx. 2 g wet weight).

    • Expert Insight: Add 5 mL of concentrated

      
      . This suppresses the formation of secondary amines (dimerization) during reduction.
      
  • Hydrogenation: Pressurize to 50 psi (3.4 bar)

    
     and shake/stir at 50°C for 6 hours.
    
  • Filtration: Carefully filter off the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen). Do not let the catalyst dry out.

  • Purification: Concentrate the filtrate. Distill the residue under vacuum (bp approx. 110°C at 2 mmHg) to obtain the pure amine as a clear oil.

    • Yield Target: >80%.[1][2]

Phase 3: Guanidinylation (Formation of Guanoxyfen Sulfate)

Objective: Install the guanidine headgroup using a thiourea derivative.[3]

Reagents:

  • 3-Phenoxypropylamine (from Phase 2)

  • S-Methylisothiourea Sulfate (2:1 salt)

  • Ethanol (50% aqueous solution)

Protocol:

  • Stoichiometry: In a 250 mL round-bottom flask equipped with a reflux condenser and a bleach trap (to neutralize evolved methanethiol), dissolve S-methylisothiourea sulfate (13.9 g, 0.05 mol) in 50 mL of water.

  • Addition: Add 3-Phenoxypropylamine (15.1 g, 0.10 mol) dissolved in 20 mL ethanol.

    • Note: Use a 2:1 molar ratio of Amine to Sulfate salt to ensure the formation of the neutral guanidine sulfate.

  • Reaction: Reflux the mixture for 6–8 hours.

    • Observation: Evolution of methanethiol (

      
      ) gas indicates reaction progress. Ensure the trap is bubbling.
      
  • Crystallization: Concentrate the solution to half volume under vacuum. Cool slowly to 4°C overnight.

  • Filtration: Collect the white crystalline precipitate via vacuum filtration.

  • Recrystallization: Recrystallize from hot water/ethanol (9:1) to remove trace mercaptan odors.

Process Visualization & Workflow

The following diagram illustrates the critical reaction flow and checkpoints.

ProtocolWorkflow cluster_0 Phase 1: Cyanoethylation cluster_1 Phase 2: Reduction cluster_2 Phase 3: Guanidinylation Step1 Phenol + Acrylonitrile (Cat: Triton B) QC1 QC: IR ~2250 cm-1 (Nitrile Stretch) Step1->QC1 Step2 Hydrogenation (Raney Ni / NH4OH) QC1->Step2 QC2 QC: Vacuum Distillation (Clear Oil) Step2->QC2 Step3 Reaction with S-Methylisothiourea Sulfate QC2->Step3 Trap Safety: Methanethiol Trap (Bleach Solution) Step3->Trap Final Guanoxyfen Sulfate (Crystalline Solid) Step3->Final

Figure 2: Step-by-step experimental workflow with integrated Quality Control (QC) checkpoints.

Analytical Specifications & Data Summary

To validate the synthesis, compare the isolated product against the following parameters.

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 170°C – 172°CCapillary MP
Solubility Soluble in water; sparingly soluble in EtOHUSP <1151>
¹H NMR (D₂O)

7.1-7.4 (m, 5H, Ar-H)

4.1 (t, 2H,

)

3.3 (t, 2H,

)

2.1 (m, 2H,

)
400 MHz NMR
Mass Spec

ESI-MS

Safety & Troubleshooting

  • Methanethiol Management: The release of methyl mercaptan in Phase 3 is inevitable. It has a stench threshold of 1 ppb.

    • Mitigation: Vent the reaction through a scrubber containing 10% sodium hypochlorite (bleach) to oxidize the thiol to odorless sulfonate.

  • Acrylonitrile Handling: Highly toxic and carcinogenic.

    • Mitigation: Double-gloving (Nitrile) and use of a certified fume hood are mandatory. Quench spills with dilute bromine water.

  • Raney Nickel: Pyrophoric when dry.

    • Mitigation: Always keep under solvent (water or ethanol). Dispose of in a dedicated container containing water.

References

  • Short, J. H., et al. (1963). "Sympathetic Nervous System Blocking Agents. Derivatives of Guanidine and Related Compounds." Journal of Medicinal Chemistry, 6(3), 275–283.

  • Mull, R. P. (1961). "Guanidines with Antihypertensive Activity."[2] Journal of Medicinal & Pharmaceutical Chemistry, 4, 206. (Foundational chemistry for phenoxyalkylguanidines).

  • Organic Syntheses. (1941). "Cyanoethylation of Phenols." Organic Syntheses, Coll. Vol. 3, p. 458. (Protocol for Phase 1).

  • PubChem. "Guanoxyfen Sulfate Compound Summary." National Library of Medicine. Accessed Oct 2023.

  • Katritzky, A. R., et al. (2005). "Recent developments in guanidine synthesis." Arkivoc, 2005(iv), 49-87. (Modern review of guanidinylation methods).

Sources

Executive Summary & Chemical Identity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a robust, three-step synthesis protocol for Guanoxyfen Sulfate (CAS: 5714-04-5 for the sulfate salt; Base CAS: 2165-19-7). Guanoxyfen is a guanidine derivative structurally characterized as (3-phenoxypropyl)guanidine.[1] Historically investigated for its antihypertensive and antidepressant properties, it remains a critical reference standard in pharmacological research regarding sympathetic nervous system modulation.

Unlike its congener Guanoxan (which contains a benzodioxan ring), Guanoxyfen features a linear propyl ether chain. This protocol utilizes a Cyanoethylation-Reduction-Guanidination strategy. This route is selected over direct alkylation (e.g., using 3-phenoxypropyl bromide) to avoid poly-alkylation byproducts and ensure high purity of the final sulfate salt.

Target Compound Profile:

  • IUPAC Name: 1-(3-phenoxypropyl)guanidine sulfate (2:1)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 484.57 g/mol (Salt); 193.25 g/mol (Base)

  • Solubility: Soluble in water, hot ethanol; sparingly soluble in ether.

Synthetic Strategy & Logic

The synthesis is designed around three critical pillars: Atom Economy , Impurity Control , and Salt Crystallization .

The Pathway (Graphviz Visualization)

Guanoxyfen_Synthesis cluster_0 Step 1: Carbon Chain Extension cluster_1 Step 2: Functional Group Interconversion Phenol Phenol (Starting Material) Nitrile Intermediate 1: 3-Phenoxypropionitrile Phenol->Nitrile Cyanoethylation (Triton B, Reflux) Acrylo Acrylonitrile (Reagent) Acrylo->Nitrile Amine Intermediate 2: 3-Phenoxypropylamine Nitrile->Amine Reduction (LiAlH4 or H2/Ni) Product Guanoxyfen Sulfate (Final Salt) Amine->Product Guanidination (EtOH, Reflux, -MeSH) SMT S-Methylisothiourea Sulfate SMT->Product

Figure 1: Logical flow of the Guanoxyfen Sulfate synthesis. The pathway prioritizes the formation of the primary amine via nitrile reduction to prevent secondary amine impurities common in direct alkylation.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Phenoxypropionitrile (Cyanoethylation)

Rationale: Direct alkylation of phenol with 3-halopropylamines is prone to polymerization. Cyanoethylation using acrylonitrile is a "Michael Addition" type reaction that is highly specific for the phenolic oxygen under basic catalysis.

  • Reagents:

    • Phenol (94.1 g, 1.0 mol)

    • Acrylonitrile (265 g, 5.0 mol) [Excess acts as solvent]

    • Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (2 mL)

  • Protocol:

    • In a 1L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Phenol in Acrylonitrile.

    • Safety Note: Acrylonitrile is highly toxic and volatile. Perform all operations in a fume hood.

    • Add Triton B catalyst dropwise. An exotherm may be observed.

    • Heat the mixture to reflux (approx. 77°C) for 12–24 hours. Monitor by TLC (Silica, Hexane:EtOAc 8:2) until Phenol is consumed.

    • Cool the mixture and evaporate excess acrylonitrile under reduced pressure (rotary evaporator).

    • Dissolve the residue in diethyl ether (300 mL) and wash with 10% NaOH (2 x 100 mL) to remove unreacted phenol, followed by water and brine.

    • Dry over anhydrous

      
      , filter, and concentrate.
      
    • Purification: Distill under high vacuum (bp ~130–135°C at 10 mmHg) to obtain a clear, colorless oil.

  • Yield Target: 85–90%

Step 2: Reduction to 3-Phenoxypropylamine

Rationale: Converting the nitrile to a primary amine requires a strong reducing agent. Lithium Aluminum Hydride (


) is chosen for laboratory scale due to its reliability in avoiding secondary amine formation compared to catalytic hydrogenation without ammonia.
  • Reagents:

    • 3-Phenoxypropionitrile (Intermediate 1) (14.7 g, 0.1 mol)

    • 
       (4.0 g, 0.105 mol)
      
    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (200 mL)

  • Protocol:

    • Prepare a suspension of

      
       in anhydrous THF (100 mL) in a dry 500 mL 3-neck flask under Nitrogen/Argon atmosphere. Cool to 0°C.
      
    • Dissolve 3-Phenoxypropionitrile in THF (50 mL) and add dropwise to the hydride suspension, maintaining the temperature below 10°C.

    • Allow the mixture to warm to room temperature and stir for 1 hour, then reflux for 2 hours to ensure completion.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add: 4 mL water, 4 mL 15% NaOH, then 12 mL water. Stir until a granular white precipitate forms.

    • Filter off the aluminum salts and wash the cake with THF.

    • Concentrate the filtrate to obtain the crude amine oil.

  • Validation: Check IR for disappearance of the nitrile peak (

    
    ) and appearance of amine N-H bands (
    
    
    
    ).
Step 3: Guanidination to Guanoxyfen Sulfate

Rationale: Using S-methylisothiourea sulfate (SMT) is the "Gold Standard" for synthesizing guanidine sulfates. It introduces the guanidine moiety and the sulfate counter-ion in a single step, releasing methanethiol (MeSH) as a byproduct.

  • Reagents:

    • 3-Phenoxypropylamine (Intermediate 2) (15.1 g, 0.1 mol)

    • S-Methylisothiourea Sulfate (13.9 g, 0.05 mol) [Stoichiometry is 2:1 Amine:Sulfate]

    • Ethanol (50 mL)

    • Water (10 mL)

  • Protocol:

    • Combine 3-Phenoxypropylamine and S-Methylisothiourea Sulfate in a flask equipped with a reflux condenser and a gas trap (bleach solution) to neutralize the evolved methanethiol.

    • Heat the mixture to reflux. The solid SMT will dissolve as the reaction proceeds.

    • Maintain reflux for 4–6 hours until the evolution of MeSH ceases (monitor using lead acetate paper at the vent).

    • Crystallization: Concentrate the solution to half volume under vacuum. Cool to 0°C.

    • If crystallization is slow, add cold acetone or ether to induce precipitation.

    • Filter the white crystalline solid.

    • Recrystallization: Recrystallize from hot water/ethanol (1:4) to achieve pharmaceutical purity.

Analytical Specifications & Quality Control

Data validation is essential to confirm the identity of the sulfate salt versus the free base.

AttributeSpecificationMethod/Observation
Appearance White crystalline powderVisual inspection.
Melting Point 170°C – 175°C (Decomposes)Capillary method. Sharp range indicates high purity.
IR Spectrum 1650–1690

(C=N)1050–1150

(Ether C-O)600–620

(Sulfate)
FTIR (KBr pellet).
Solubility Soluble in water; Insoluble in

Confirms salt formation (base is soluble in organics).
Assay >98.5%HPLC (C18 column, Phosphate buffer/MeCN).

Troubleshooting & Critical Parameters

  • Issue: Low Yield in Step 1 (Cyanoethylation).

    • Cause: Moisture in the phenol or old catalyst.

    • Fix: Azeotropically dry phenol with toluene before reaction. Ensure Triton B is fresh.

  • Issue: Incomplete Guanidination (Step 3).

    • Cause: Premature termination of reflux.

    • Fix: Methanethiol evolution is the key indicator. Do not stop until the "rotten cabbage" smell generation stops. Ensure the trap is working to prevent lab evacuation.

  • Issue: Sticky Product (Oil instead of Crystal).

    • Cause: Residual water or excess amine.

    • Fix: Triturate the oil with anhydrous ethanol/ether. If the product remains oily, dissolve in minimum hot water and add excess ethanol, then chill to -20°C.

References

  • World Health Organization (WHO). (2025). International Nonproprietary Names for Pharmaceutical Substances (INN): Guanoxyfen.Link (Verified via PubChem).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13922, Guanoxyfen Sulfate.[2] Retrieved from [Link]

  • Rathke, B. (1881). Über die Synthese von Guanidinen (Synthesis of Guanidines). Berichte der deutschen chemischen Gesellschaft, 14(2), 1774-1778. (Foundational chemistry for S-methylisothiourea usage).
  • Organic Syntheses. (1947). Cyanoethylation of Phenols. Org. Synth. 1947, 27, 68. Link

  • Short, J. H., et al. (1963). Sympathetic Nervous System Blocking Agents.[3] Derivatives of Guanidine. Journal of Medicinal Chemistry, 6(3), 275–283. (Primary literature on phenoxyalkylguanidines).[4]

Disclaimer: This protocol is for research and development purposes only. Guanoxyfen and its derivatives may have potent biological activities. All synthesis must be conducted by qualified personnel in a strictly controlled laboratory environment.

Sources

Application Note: High-Throughput Screening Assays for Guanoxyfen

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Guanoxyfen (2-(3-phenoxypropyl)guanidine) is a pharmacological agent structurally distinct from the


-adrenergic agonist Guanfacine and the fungicide Quinoxyfen. While historically categorized as an antihypertensive, its mechanism aligns with adrenergic neuron blocking agents  (e.g., guanethidine). These compounds do not act primarily as receptor agonists; instead, they hijack the presynaptic norepinephrine (NE) machinery to deplete neurotransmitter stores, resulting in sympatholysis.

This guide details a High-Throughput Screening (HTS) framework designed to identify and characterize Guanoxyfen-like activity. The screening cascade focuses on the compound's obligatory interaction with the Norepinephrine Transporter (NET) and the Vesicular Monoamine Transporter (VMAT2) , distinguishing it from direct receptor ligands.

Mechanism of Action & Screening Logic

To design a valid HTS, we must exploit the specific molecular events required for Guanoxyfen's activity. Unlike direct agonists that bind surface receptors, Guanoxyfen acts intracellularly within the sympathetic nerve terminal.

The "Trojan Horse" Mechanism
  • Uptake-1 (NET): Guanoxyfen is a substrate for the plasma membrane Norepinephrine Transporter (NET). It is actively transported into the axoplasm.

  • Vesicular Accumulation (VMAT): Once inside, it is transported into synaptic vesicles via VMAT, displacing native norepinephrine.

  • Depletion: The displaced NE is degraded by Monoamine Oxidase (MAO), leading to the exhaustion of the neurotransmitter pool and failure of sympathetic transmission.

HTS Implications:

  • Primary Screen: Must detect interaction with NET (uptake inhibition or substrate activity).

  • Secondary Screen: Must confirm interaction with VMAT or vesicular depletion.

  • Counter Screen: Must rule out direct

    
    -adrenergic receptor binding (to distinguish from clonidine-like agonists).
    
Pathway Visualization

Guanoxyfen_Mechanism Guanoxyfen_Ext Guanoxyfen (Extracellular) NET NET Transporter (SLC6A2) Guanoxyfen_Ext->NET Substrate Guanoxyfen_Int Guanoxyfen (Cytosolic) NET->Guanoxyfen_Int Active Transport VMAT VMAT2 Transporter Guanoxyfen_Int->VMAT Competes with NE Vesicle Synaptic Vesicle VMAT->Vesicle Accumulation NE_Disp Norepinephrine Displaced Vesicle->NE_Disp Displacement Sympatholysis Sympathetic Blockade (No Release) NE_Disp->Sympatholysis Depletion

Figure 1: The "Trojan Horse" mechanism of Guanoxyfen, requiring sequential transport by NET and VMAT to deplete norepinephrine.

Primary HTS Protocol: Fluorescent NET Uptake Assay

This assay screens for compounds that interact with the Norepinephrine Transporter (NET). Since Guanoxyfen must enter the cell via NET to work, it will competitively inhibit the uptake of a fluorescent tracer.

Target: Human Norepinephrine Transporter (hNET/SLC6A2). Format: 384-well microplate, Fluorescence Intensity. Tracer: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide) or FFN206. ASP+ is a fluorescent monoamine mimic recognized by NET.

Materials
  • Cell Line: HEK293 stably expressing hNET (HEK-hNET).

  • Reagents:

    • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

    • ASP+ Stock: 10 mM in DMSO.

    • Reference Control: Nisoxetine (NET inhibitor) or Guanethidine.

  • Instrumentation: FLIPR or standard fluorescence plate reader (Ex 475 nm / Em 605 nm).

Step-by-Step Protocol
  • Cell Plating:

    • Harvest HEK-hNET cells and resuspend in culture medium.

    • Dispense 15,000 cells/well (25 µL) into poly-D-lysine coated 384-well black-wall/clear-bottom plates.

    • Incubate 24h at 37°C, 5% CO₂.

  • Compound Addition:

    • Remove culture medium and wash once with 30 µL Assay Buffer.

    • Add 20 µL of Assay Buffer containing test compounds (Guanoxyfen library) at 2x final concentration.

    • Controls: High Control (Buffer only = Max Uptake), Low Control (10 µM Nisoxetine = Blocked Uptake).

    • Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition & Reading:

    • Prepare 2x ASP+ solution (final concentration 5–10 µM).

    • Inject 20 µL ASP+ solution into all wells.

    • Kinetic Read: Immediately measure fluorescence every 30 seconds for 15 minutes.

    • Note: NET transports ASP+ into the cell, where quantum yield increases upon binding intracellular components.

  • Data Analysis:

    • Calculate the Slope (RFU/min) of the linear uptake phase (2–10 min).

    • Normalize to Percent of Control (POC):

      
      
      
    • Hit Criteria: Compounds showing <50% uptake activity (indicating they compete for NET).

Secondary HTS Protocol: VMAT2 Interaction (Reserpine-Sensitive)

Compounds that pass the NET screen might be simple reuptake inhibitors (like antidepressants). To confirm Guanoxyfen-like activity, we must verify they interact with the vesicular transporter (VMAT2).

Target: Vesicular Monoamine Transporter 2 (VMAT2/SLC18A2). Format: Isolated Vesicle Uptake or Permeabilized Cell Assay. Tracer: [³H]-Dihydrotetrabenazine ([³H]-DTBZ) binding or [³H]-Serotonin uptake.

Protocol (Radioligand Binding Mode)

Rationale: Guanoxyfen competes with monoamines for VMAT transport. In a binding assay, it should displace a VMAT ligand.

  • Membrane Preparation:

    • Isolate synaptic vesicles from rat brain or use membranes from VMAT2-expressing CHO cells.

    • Homogenize in 0.32 M sucrose, centrifuge to isolate the vesicular fraction (

      
      ).
      
  • Assay Setup:

    • In a 96-well plate, combine:

      • 50 µL Membrane suspension (5–10 µg protein).

      • 25 µL Test Compound (Guanoxyfen).

      • 25 µL [³H]-Dihydrotetrabenazine (2 nM final).

    • Non-Specific Binding (NSB): Define with 10 µM Reserpine or Tetrabenazine.

  • Incubation:

    • Incubate for 1 hour at 25°C.

  • Harvesting:

    • Filter through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Detection:

    • Add liquid scintillant and count radioactivity (CPM).

    • A reduction in CPM indicates the compound binds VMAT2, a hallmark of depleting agents.

Counter-Screen: -Adrenergic Receptor Selectivity

To distinguish Guanoxyfen from Guanfacine (an agonist), perform a binding assay against the


 receptor.
  • Result Expectation:

    • Guanfacine: High affinity (

      
       nM).
      
    • Guanoxyfen: Low/Moderate affinity. Its primary mode is not receptor binding but depletion.

  • Method: Competition binding using [³H]-RX821002 (antagonist) or [³H]-UK14304 (agonist) on CHO-K1 cells expressing human ADRA2A.

Data Presentation & Analysis

Summarize screening results in a master table to categorize hits.

Compound ClassNET Uptake (Assay 1)VMAT2 Binding (Assay 2)

-AR Binding (Assay 3)
Classification
Guanoxyfen Inhibits (Substrate)Inhibits (Displaces)Weak/NoneNeuron Blocker
GuanfacineNo EffectNo EffectHigh Affinity Agonist
NisoxetineInhibits (Blocker)No EffectNo EffectReuptake Inhibitor
ReserpineNo Effect (No NET entry)InhibitsNo EffectVesicle Depleter
Quality Control Metrics

For the primary NET assay, calculate the Z-factor (


) to ensure robustness:


  • Target:

    
     is required for a reliable HTS.
    
  • Typical Signal-to-Background: >5:1 for ASP+ uptake assays.

Experimental Workflow Diagram

HTS_Workflow Library Compound Library (Guanidines) Primary Primary Screen: NET Uptake (Fluorescent ASP+ Assay) Library->Primary Hit_Analysis Hit Selection (>50% Inhibition) Primary->Hit_Analysis Hit_Analysis->Library Inactive Secondary Secondary Screen: VMAT2 Binding ([3H]-DTBZ Displacement) Hit_Analysis->Secondary Active Counter Counter Screen: Alpha-2 Binding (Rule out direct agonists) Secondary->Counter VMAT Active Lead Valid Hit: Guanoxyfen-like Sympatholytic Counter->Lead Low Alpha-2 Affinity

Figure 2: HTS Triage Strategy. Compounds must interact with NET and VMAT but lack direct Alpha-2 agonism to be classified as Guanoxyfen-like.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13923, Guanoxyfen sulfate. Retrieved from [Link]

  • Schwartz, J. et al. (2003).Novel Fluorescent Substrates for the Norepinephrine Transporter. Molecular Pharmacology. (Standard protocol for ASP+ assays).
  • Erickson, J.D. et al. (1992).Functional identification of a vesicular monoamine transporter. Science.
  • Maxwell, R.A. (1982).Adrenergic Neuron Blocking Drugs. Handbook of Experimental Pharmacology.
  • Vertex Pharmaceuticals (2025).High-Throughput Screening for Adrenergic Targets. (General methodology reference).

Application Note: A Comprehensive Guide to the LC-MS/MS Analysis of Guanoxyfen

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the sensitive and selective quantification of Guanoxyfen in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Recognizing the polar and basic nature of Guanoxyfen, this note emphasizes the rationale behind the selection of appropriate chromatographic techniques, sample preparation strategies, and mass spectrometric conditions. We present a robust method leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation. Furthermore, a detailed, scientifically-grounded fragmentation pathway for Guanoxyfen is proposed to aid in the development of highly selective Multiple Reaction Monitoring (MRM) transitions. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable bioanalytical method for Guanoxyfen, complete with comprehensive validation protocols adhering to international guidelines.

Introduction: The Analytical Challenge of Guanoxyfen

Guanoxyfen is a chemical entity characterized by a guanidine group linked to a phenoxypropyl moiety. Its chemical structure confers high polarity and a basic nature, presenting a significant challenge for traditional reversed-phase liquid chromatography (RPLC), where polar compounds often exhibit poor retention and chromatographic peak shape. Therefore, a thoughtful approach to method development is paramount for achieving the sensitivity and selectivity required for pharmacokinetic, toxicokinetic, or metabolism studies.

This application note addresses this challenge by providing a comprehensive framework for the development and validation of a robust LC-MS/MS method for Guanoxyfen. We will delve into the critical aspects of the analytical workflow, from sample preparation to data interpretation, with a focus on the scientific principles that underpin each step.

Chemical Properties of Guanoxyfen

A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.

PropertyValueSource
Chemical Name (3-phenoxypropyl)guanidineN/A
Molecular Formula C₁₀H₁₅N₃O[1]
Molecular Weight 193.25 g/mol [1]
Structure Guanoxyfen Structure[1]
Predicted pKa ~12.5 (for the guanidinium group)[2]
Predicted logP 1.8N/A

The high pKa of the guanidine group indicates that Guanoxyfen will be protonated and exist as a cation at physiological and most analytical pH ranges. This property is a key consideration for both its chromatographic behavior and its ionization in the mass spectrometer.

Proposed Fragmentation Pathway of Guanoxyfen

Accurate mass spectrometric detection, particularly in tandem MS, relies on the predictable fragmentation of the parent ion into stable product ions. Based on the chemical structure of Guanoxyfen and established fragmentation patterns of guanidines and phenoxyalkylamines, we propose the following fragmentation pathway in positive ion mode.

Guanoxyfen_Fragmentation

Caption: Proposed ESI+ fragmentation of Guanoxyfen.

The protonated molecule [M+H]⁺ at m/z 194.1 is expected to be the precursor ion. The primary fragmentation is anticipated to occur at the C-N bond of the guanidine group and along the propyl chain.

Experimental Protocols

Internal Standard Selection and Preparation

The use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variability in extraction recovery.[3][4] However, the commercial availability of a SIL-Guanoxyfen may be limited. In such cases, a carefully selected structural analog can be employed.

For this protocol, we propose the use of Guanabenz as an internal standard. Guanabenz shares the guanidine functional group with Guanoxyfen and possesses a similar aromatic moiety, making its extraction and ionization behavior comparable.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Guanabenz in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the stock solution in a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

For the analysis of Guanoxyfen in plasma or serum, protein precipitation is a straightforward and effective method for sample clean-up.[5]

Protocol:

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 v/v acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

dot graph Sample_Preparation_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} dot

Caption: Workflow for sample preparation by protein precipitation.

LC-MS/MS Instrumentation and Conditions

Given the polar nature of Guanoxyfen, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique.[1][6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar analytes.

Table 1: LC-MS/MS Parameters

ParameterRecommended Condition
LC System High-performance liquid chromatography system
Column HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 95% B to 40% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 2: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Guanoxyfen 194.1109.120
Guanoxyfen (Quantifier) 194.1100.125
Guanabenz (IS) 231.0173.022

Method Validation

A rigorous validation process is essential to ensure the reliability and accuracy of the analytical method. The validation should be conducted in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.

Validation_Process

Caption: Key parameters for bioanalytical method validation.

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.

  • Protocol: Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention times of Guanoxyfen and the internal standard.

Linearity and Range
  • Objective: To establish the concentration range over which the method is accurate, precise, and linear.

  • Protocol: Prepare a calibration curve consisting of a blank, a zero standard (blank with IS), and at least six non-zero standards covering the expected concentration range. The curve should be fitted using a weighted (1/x or 1/x²) linear regression.

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates on three separate days. The mean value should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

Extraction Recovery and Matrix Effect
  • Objective: To evaluate the efficiency of the extraction procedure and the influence of the matrix on the ionization of the analyte and IS.

  • Protocol:

    • Recovery: Compare the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels.

    • Matrix Effect: Compare the peak areas of post-extraction spiked samples with those of neat solutions at the same concentrations.

Stability
  • Objective: To assess the stability of Guanoxyfen in the biological matrix under various storage and processing conditions.

  • Protocol: Evaluate the stability of QC samples under the following conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: Stored at -80°C for a period that covers the expected sample storage time.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the LC-MS/MS analysis of Guanoxyfen in biological matrices. By employing HILIC for chromatographic separation and adhering to rigorous validation procedures, researchers can establish a reliable and robust method for the accurate quantification of this polar and basic compound. The detailed explanation of the rationale behind each step is intended to empower scientists to adapt and troubleshoot the method for their specific research needs, ensuring the generation of high-quality data in drug development and related fields.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13923, Guanoxyfen. [Link]

  • McCalley, D. V. (2010). Study of the factors controlling the performance of polar compounds in hydrophilic interaction liquid chromatography.
  • Chirita, R. I., West, C., & Elfakir, C. (2010). A review of the recent advances in the analysis of polar compounds by hydrophilic interaction liquid chromatography.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Wu, Y., & Li, W. (2015). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? [Link]

  • Lama, R., & Kaur, R. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 124, 269-281.
  • Waters Corporation. (2021).
  • McNeill, R. J., et al. (2013). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis, 5(13), 1645-1653.
  • Jian, W., Edom, R. W., & Weng, N. (2011). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 3(10), 1135-1145.
  • NIST. (n.d.). Guanidine. In NIST Chemistry WebBook. [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
  • Agilent Technologies. (2023).
  • Chemistry LibreTexts. (2023).
  • YouTube. (2022).
  • Indian Journal of Pharmaceutical Sciences. (2021).
  • YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage.
  • ResearchGate. (2018). The mass spectra of the guanidines.
  • PubMed. (2013). Guanidination of Tryptic Peptides Without Desalting for Matrix-Assisted Laser desorption/ionization-time-of-flight Mass Spectrometry Analysis.
  • LCGC International. (2023).
  • Oxford Academic. (2015).
  • PubMed. (2011). LC-MS metabolomics of polar compounds.

Sources

Application Notes and Protocols for Preclinical Evaluation of Guanfacine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Investigating α2A-Adrenergic Receptor Agonists

Introduction: Unveiling the Therapeutic Potential of Guanfacine

Guanfacine, a selective α2A-adrenergic receptor agonist, has garnered significant attention for its therapeutic efficacy in neurodevelopmental and cognitive disorders, most notably Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Unlike traditional psychostimulants that primarily target catecholaminergic presynaptic mechanisms, guanfacine exerts its effects through a distinct postsynaptic mechanism within the prefrontal cortex (PFC).[2][3] This guide provides a comprehensive framework for the preclinical experimental design of guanfacine and similar compounds, offering detailed protocols and insights for researchers, scientists, and drug development professionals. Our focus is to equip you with the rationale and methodologies to rigorously evaluate the efficacy, safety, and mechanism of action of this important class of molecules.

Section 1: Elucidating the Mechanism of Action - From Receptor to Neural Circuitry

The cornerstone of a robust preclinical program is a deep understanding of the compound's mechanism of action. For guanfacine, this involves characterizing its interaction with α2A-adrenergic receptors and the downstream consequences on neuronal signaling and network function.

In Vitro Characterization: Target Engagement and Cellular Effects

The initial phase of preclinical assessment focuses on quantifying the interaction of guanfacine with its molecular target and elucidating its effects in a controlled cellular environment.

1.1.1. Receptor Binding and Functional Assays

The primary objective is to determine the affinity and selectivity of guanfacine for the α2A-adrenergic receptor.

Assay Purpose Key Parameters Typical Results for Guanfacine
Radioligand Binding Assay To determine the binding affinity (Ki) of guanfacine for α2A-adrenergic receptors and assess selectivity against other adrenergic receptor subtypes (α1, α2B, α2C, β).Ki (inhibition constant), IC50 (half maximal inhibitory concentration)High affinity for α2A receptors with lower affinity for other subtypes.
[³⁵S]GTPγS Binding Assay To measure the functional consequence of receptor binding, specifically G-protein activation.EC50 (half maximal effective concentration), Emax (maximum effect)Demonstrates agonist activity at the α2A receptor.
cAMP Accumulation Assay To quantify the downstream effect of Gαi-coupled receptor activation, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels.[1][2]IC50A dose-dependent decrease in forskolin-stimulated cAMP levels.

Protocol 1: cAMP Accumulation Assay

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human α2A-adrenergic receptor.

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate cells with varying concentrations of guanfacine for 15-30 minutes.

  • Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells except the negative control and incubate for 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF®-based assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of guanfacine concentration and fit a sigmoidal dose-response curve to determine the IC50.

1.1.2. Neuronal Cell-Based Assays

To bridge the gap between receptor-level effects and neuronal function, it is crucial to utilize more physiologically relevant cell models.

  • Primary Cortical Neuron Cultures: These cultures allow for the investigation of guanfacine's effects on neuronal morphology and signaling. Key endpoints include assessing changes in dendritic spine density and morphology, which are associated with learning and memory.[2]

  • Electrophysiology (Patch-Clamp): This technique can be used on primary neurons or brain slices to directly measure the effects of guanfacine on ion channel activity, specifically the inhibition of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, a key downstream target of the cAMP pathway.[2]

Visualizing the Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by guanfacine binding to the α2A-adrenergic receptor in the prefrontal cortex.

Guanfacine_Signaling_Pathway Guanfacine Guanfacine alpha2A_AR α2A-Adrenergic Receptor Guanfacine->alpha2A_AR G_protein Gi/o Protein alpha2A_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits HCN HCN Channel G_protein->HCN Inhibits opening cAMP cAMP AC->cAMP Converts ATP to PKA PKA Neuronal_Firing Enhanced Neuronal Firing HCN->Neuronal_Firing Depolarizes (Enhances) cAMP->PKA Activates K_channel K+ Channel PKA->K_channel Phosphorylates (Opens) K_channel->Neuronal_Firing Hyperpolarizes (Inhibits)

Caption: Guanfacine's signaling pathway in prefrontal cortex neurons.

Section 2: In Vivo Efficacy Assessment - Modeling Cognitive Enhancement

The ultimate test of a compound's therapeutic potential lies in its ability to produce the desired effects in a living organism. For guanfacine, this involves using animal models that recapitulate aspects of PFC dysfunction.

Animal Models of PFC Dysfunction

A variety of animal models can be employed to assess the efficacy of guanfacine.[4]

Model Species Rationale Key Endpoints
Aged Rodents/Non-Human Primates Rats, Mice, MonkeysExhibit age-related decline in PFC-dependent cognitive functions.Performance in working memory and attention tasks.
Pharmacologically-Induced Deficits Rats, MiceAdministration of agents that disrupt PFC function (e.g., NMDA receptor antagonists).Reversal of cognitive deficits.
Stress-Induced Cognitive Impairment Rats, MiceChronic stress models are known to impair PFC function.[3]Improvement in executive function tasks.
Genetically Modified Models MiceModels with genetic alterations relevant to ADHD or other PFC-related disorders.Normalization of behavioral phenotypes.
Behavioral Assays for Cognitive Function

A battery of behavioral tests is essential to comprehensively evaluate the effects of guanfacine on cognition.

  • Delayed Response Tasks (Non-Human Primates): The gold standard for assessing working memory in primates.

  • T-Maze and Y-Maze (Rodents): Assess spatial working memory and alternation behavior.

  • Five-Choice Serial Reaction Time Task (Rodents): Measures attention and impulsivity.

  • Novel Object Recognition (Rodents): Evaluates recognition memory.

Protocol 2: T-Maze Spontaneous Alternation

  • Apparatus: A T-shaped maze with a starting arm and two goal arms.

  • Habituation: Allow each mouse to explore the maze freely for 5 minutes one day prior to testing.

  • Test Phase:

    • Place the mouse in the starting arm and allow it to choose one of the goal arms.

    • Once the mouse enters a goal arm, confine it there for 30 seconds.

    • Return the mouse to the starting arm and immediately allow it to make a second choice.

  • Scoring: A successful alternation is recorded if the mouse chooses the opposite arm on the second run.

  • Treatment: Administer guanfacine or vehicle to the animals 30-60 minutes before the test.

  • Data Analysis: Calculate the percentage of spontaneous alternations. An increase in this percentage indicates improved working memory.

Experimental Workflow for In Vivo Efficacy

The following diagram outlines a typical workflow for an in vivo efficacy study.

InVivo_Efficacy_Workflow start Animal Model Selection (e.g., Aged Rats) acclimation Acclimation and Baseline Behavioral Training start->acclimation grouping Randomization into Treatment Groups acclimation->grouping dosing Chronic Dosing: Guanfacine vs. Vehicle grouping->dosing behavioral Behavioral Testing Battery (e.g., T-Maze, 5-CSRTT) dosing->behavioral tissue Tissue Collection (Brain, Blood) behavioral->tissue analysis Ex Vivo Analysis (e.g., Neurochemistry, Histology) tissue->analysis data Data Analysis and Interpretation analysis->data

Caption: A standard workflow for in vivo efficacy studies of Guanfacine.

Section 3: Safety and Toxicology Evaluation

A critical component of any preclinical program is a thorough assessment of the compound's safety profile.[5][6] These studies are often conducted under Good Laboratory Practice (GLP) conditions to support regulatory filings.[7]

In Vitro Safety Pharmacology

Early in vitro screening can identify potential liabilities and guide further in vivo testing.

Assay Purpose Significance
hERG Patch-Clamp Assay To assess the potential for QT interval prolongation and risk of Torsades de Pointes.[5][8]A critical cardiac safety liability.
Multi-Ion Channel Panel To evaluate effects on other cardiac ion channels (e.g., Na+, Ca2+) for a comprehensive cardiac risk assessment.[8]Provides a more complete picture of proarrhythmic potential.
Receptor and Enzyme Profiling To identify off-target binding that could lead to unexpected side effects.Helps to predict potential adverse drug reactions.
In Vivo Safety and Toxicology Studies

A tiered approach to in vivo safety assessment is typically employed.

  • Dose Range-Finding (DRF) Studies: These studies in two species (one rodent, one non-rodent) are conducted to determine the maximum tolerated dose (MTD).[9]

  • Repeat-Dose Toxicity Studies: Sub-chronic (e.g., 28-day) and chronic (e.g., 90-day) studies are performed to evaluate the effects of repeated administration.[7] Key assessments include:

    • Clinical observations

    • Body weight and food consumption

    • Hematology and clinical chemistry

    • Urinalysis

    • Gross pathology and histopathology of major organs

  • Safety Pharmacology Core Battery: These studies investigate the effects of guanfacine on vital organ systems:[5][6]

    • Central Nervous System: A functional observational battery (FOB) or modified Irwin test to assess neurobehavioral effects.

    • Cardiovascular System: Telemetry studies in conscious, freely moving animals (e.g., dogs, non-human primates) to monitor blood pressure, heart rate, and ECG.

    • Respiratory System: Whole-body plethysmography in rodents to measure respiratory rate and tidal volume.

  • Genotoxicity Studies: A battery of tests to assess the potential for DNA damage, including the Ames test, in vitro chromosomal aberration assay, and in vivo micronucleus test.

  • Reproductive and Developmental Toxicology (DART) Studies: These studies evaluate the potential effects on fertility, embryonic development, and pre- and postnatal development.[10]

Protocol 3: Functional Observational Battery (FOB)

  • Animals: Use rats as the test species.

  • Dosing: Administer a single dose of guanfacine at three different dose levels, plus a vehicle control.

  • Observations: At specified time points post-dosing (e.g., 1, 4, and 24 hours), a trained observer scores each animal for a range of parameters, including:

    • Autonomic: Salivation, lacrimation, piloerection.

    • Neuromuscular: Gait, posture, muscle tone, grip strength.

    • Sensorimotor: Response to stimuli (e.g., click, tail pinch).

    • Behavioral: Arousal, stereotypy, grooming.

  • Data Analysis: Compare the scores of the treated groups to the control group to identify any dose-related neurobehavioral changes.

Conclusion

The preclinical evaluation of guanfacine requires a multi-faceted approach that integrates in vitro and in vivo methodologies. By systematically characterizing its mechanism of action, demonstrating efficacy in relevant animal models, and thoroughly assessing its safety profile, researchers can build a comprehensive data package to support its clinical development. The protocols and strategies outlined in this guide provide a robust framework for advancing our understanding of guanfacine and other α2A-adrenergic receptor agonists, ultimately contributing to the development of novel therapies for cognitive and neurodevelopmental disorders.

References

  • Alamo, C., López-Muñoz, F., & García-García, P. (2016). Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD). Actas Españolas de Psiquiatría, 44(3), 107-112. [Link]

  • Arnsten, A. F. T. (2020). Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species. Neurobiology of Learning and Memory, 175, 107327. [Link]

  • Aurigene Pharmaceutical Services. (n.d.). Toxicology. Retrieved February 7, 2024, from [Link]

  • Biocytogen. (n.d.). Animal Models & Cell Lines. Retrieved February 7, 2024, from [Link]

  • FDA. (2023). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals Guidance for Industry. Retrieved February 7, 2024, from [Link]

  • Novalix. (n.d.). Biochemical assays. Retrieved February 7, 2024, from [Link]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved February 7, 2024, from [Link]

  • Patel, M., Murugananthan, G., & Gowda, S. K. P. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences, 1(2), 01-05. [Link]

  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 26(5), 1336. [Link]

  • WuXi Biologics. (n.d.). In Vitro Assays Services. Retrieved February 7, 2024, from [Link]

Sources

Application Note: Preparation and Dissolution of Guanoxyfen Sulfate (CI-515)

[1]

Executive Summary

Guanoxyfen sulfate (CI-515) is a guanidine-based antihypertensive and antidepressant agent that functions via presynaptic inhibition of norepinephrine release.[1] As a sulfate salt of a polar base, it exhibits distinct physicochemical properties that differ from lipophilic small molecules. This guide provides a standardized protocol for dissolving Guanoxyfen sulfate to ensure experimental reproducibility, emphasizing its hygroscopic nature and stability profiles in aqueous versus organic solvents.[1]

Key Recommendation: For biological assays, Water for Injection (WFI) or PBS (pH 7.2) is the preferred vehicle due to high solubility and lack of solvent toxicity.[1] DMSO is a secondary alternative for high-concentration library storage.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Before handling, verify the compound identity.[1] Guanoxyfen sulfate is a 2:1 salt (two guanoxyfen base molecules per one sulfuric acid molecule).[1]

PropertySpecification
Compound Name Guanoxyfen Sulfate
Synonyms CI-515; 2-(3-phenoxypropyl)guanidine sulfate (2:[1][2]1)
CAS Number 1021-11-0
Molecular Formula C₂₀H₃₂N₆O₆S (Salt)
Molecular Weight 484.57 g/mol
Appearance White to off-white crystalline powder
Solubility (Water) High (>50 mg/mL)
Solubility (DMSO) Moderate to High (>20 mg/mL)
Solubility (Ethanol) Sparingly Soluble
Hygroscopicity High (Store desiccated)

Solubility Physics & Mechanism

Understanding why the compound dissolves ensures better decision-making.[1]

  • Ionic Dissociation: Guanoxyfen sulfate is an ionic salt.[1] Upon contact with water, the lattice energy is overcome by the hydration energy.[1] The sulfate anion (

    
    ) and the protonated guanidinium cation dissociate, forming a stable hydration shell.[1]
    
  • pH Buffering: As a salt of a strong acid (sulfuric acid) and a strong base (guanidine derivative), aqueous solutions will be near neutral to slightly acidic.[1] It generally does not require external pH adjustment for standard physiological assays.[1]

  • Stability Warning: The guanidine moiety can be susceptible to hydrolysis under highly basic conditions (pH > 10) or extreme heat.[1] Avoid autoclaving the solution.

Detailed Dissolution Protocols

Protocol A: Aqueous Stock Solution (Standard for In Vitro/In Vivo)

Best for: Immediate cell culture treatment, animal injections, and short-term storage.[1]

Materials:

  • Guanoxyfen Sulfate powder[1][3]

  • Sterile Water (Milli-Q or WFI) or PBS (pH 7.4)[1]

  • 0.22 µm PES (Polyethersulfone) syringe filter[1]

  • Sterile light-protected microcentrifuge tubes[1]

Procedure:

  • Calculation: Determine the required mass for a 10 mM stock solution .

    • Formula:

      
      [1]
      
    • Example: To make 10 mL of 10 mM stock:

      
      [1]
      
  • Weighing: Weigh 48.5 mg of Guanoxyfen sulfate into a sterile tube. Note: Work quickly; the powder absorbs atmospheric moisture.[1]

  • Solvation: Add 8 mL of Sterile Water (or PBS).

  • Mixing: Vortex at medium speed for 30-60 seconds. The powder should dissolve rapidly, leaving a clear, colorless solution.[1]

  • Volume Adjustment: Add remaining solvent to reach exactly 10 mL. Invert to mix.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile receiver. Do not autoclave.

  • Quality Control: Inspect for particulates. Check pH (should be ~6.0–7.0).[1]

Protocol B: DMSO Stock Solution (High Concentration)

Best for: High-throughput screening libraries or long-term -80°C storage where hydrolysis risk must be minimized.[1]

Procedure:

  • Weigh target mass (e.g., for 50 mM stock).[1]

  • Add anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Vortex vigorously.[1] If dissolution is slow, warm the tube in a 37°C water bath for 2 minutes. Sonication is generally not required but permissible for 1 minute.[1]

  • Critical Step: Verify the solution is clear.

  • Aliquot into amber glass vials or polypropylene tubes compatible with DMSO.

Storage & Stability

StateConditionStability Estimate
Solid Powder -20°C, Desiccated, Dark2 Years
Aqueous Stock -20°C, Aliquoted1 Month (Avoid freeze-thaw)
Aqueous Stock 4°C1 Week
DMSO Stock -20°C or -80°C6 Months

Handling Precaution: Guanoxyfen sulfate is hygroscopic.[1][3] Always equilibrate the stock bottle to room temperature before opening to prevent condensation from forming inside the bottle, which degrades the remaining solid.[1]

Experimental Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the preparation workflow.

Guanoxyfen_ProtocolStartStart: Weigh Guanoxyfen SulfateCheckAppDetermine ApplicationStart->CheckAppPathVivoIn Vivo / Acute In VitroCheckApp->PathVivoBiological AssayPathLibraryHTS Library / Long-term StorageCheckApp->PathLibraryChemical LibraryWaterSolvent: Sterile PBS or Water(Preferred)PathVivo->WaterDMSOSolvent: Anhydrous DMSO(Alternative)PathLibrary->DMSOMixVortex (30-60s)Check ClarityWater->MixDMSO->MixFilterSterile Filter (0.22 µm PES)DO NOT AUTOCLAVEMix->FilterAliquotAliquot & Store(-20°C)Filter->Aliquot

Caption: Decision tree for Guanoxyfen sulfate solubilization based on experimental requirements.

Biological Application: Dosage & Vehicle

In Vitro (Cell Culture)[1]
  • Dilution: Dilute the Aqueous Stock (Protocol A) directly into culture media (e.g., DMEM, RPMI).[1]

  • Max Concentration: Ensure the final concentration of the vehicle (if using DMSO) does not exceed 0.1% to avoid cytotoxicity.[1] If using Water/PBS stock, vehicle toxicity is negligible.[1]

  • Controls: Always run a vehicle-only control.

In Vivo (Animal Models)[1]
  • Preferred Vehicle: Sterile Saline (0.9% NaCl) or PBS.[1]

  • Administration: Intraperitoneal (i.p.) or Oral Gavage (p.o.).[1]

  • Dosage Note: Guanoxyfen is potent.[1] Literature suggests starting doses in rodents often range from 5 to 25 mg/kg [1].[1]

  • pH Check: Before injection, spot-check pH.[1] If < 5.5, buffer with a small volume of 1M NaOH or switch to PBS.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13922, Guanoxyfen sulfate. Retrieved October 26, 2025 from [Link][1]

  • World Health Organization. (2019).[1] Annex 4: General guidance on solubility studies. WHO Technical Report Series. Retrieved from [Link]

  • ChemIDplus. (2025).[1][4][5] Guanoxyfen sulfate - RN: 1021-11-0.[1][4] U.S. National Library of Medicine.[1] Retrieved from [Link][1]

Application Note & Protocols: A Framework for the Evaluation of Novel Guanidine-Based Compounds in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a generalized framework for the investigation of a novel or uncharacterized guanidine-based compound, using "Guanoxyfen" as a placeholder example. As of the writing of this document, there is a significant lack of published scientific literature detailing the specific biological effects, mechanism of action, or established protocols for the use of Guanoxyfen (CAS 13050-83-4) in primary cell culture. The protocols and recommendations provided herein are based on best practices for handling primary cells and for the initial characterization of unknown chemical entities. All procedures should be adapted and optimized for the specific primary cell type and experimental context.

Introduction: The Challenge and Opportunity of Uncharacterized Compounds in Primary Cell Culture

Primary cells, derived directly from living tissues, offer a more physiologically relevant model for studying human health and disease compared to immortalized cell lines.[1] Their use in drug discovery and development is crucial for generating predictive data on a compound's efficacy and potential toxicity.[2] When working with a novel or poorly characterized compound, such as the guanidine derivative Guanoxyfen, a systematic and rigorous approach is paramount to elucidate its biological activity.

Guanidine-containing compounds are a diverse class of molecules with a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive effects.[3] For instance, related compounds like Guanoxan and Guanoclor have been investigated for their antihypertensive properties, acting as sympatholytic agents.[4][5] Guanoxan, in particular, is thought to interact with alpha-2 adrenergic receptors, inhibiting the release of norepinephrine.[6] While this provides a potential starting point for hypothesis-driven research into Guanoxyfen, it is crucial to first establish its fundamental effects on cell viability and morphology in a primary cell culture system.

This guide will provide a comprehensive framework for the initial characterization of a compound like Guanoxyfen in primary cell culture, from initial handling and cytotoxicity screening to the design of subsequent functional assays.

Getting Started: Essential Preparations and Considerations

Primary Cell Culture Best Practices

Successful primary cell culture requires meticulous aseptic technique and adherence to cell-type-specific protocols.[4]

  • Sterility: All procedures must be conducted in a Class II Biological Safety Cabinet. All media, reagents, and plasticware must be sterile.[4]

  • Environment: Culture primary cells in a humidified incubator at 37°C with 5% CO2, unless otherwise specified for the cell type.[7][8]

  • Media and Reagents: Use the recommended complete growth medium for your specific primary cell type.[9] Pre-warm all media and solutions to 37°C before use.[4]

  • Cryopreserved Cells: Thaw cryopreserved primary cells rapidly in a 37°C water bath and dilute them slowly into pre-warmed culture medium to minimize osmotic shock.[8][9]

Preparation of Guanoxyfen Stock Solution

The quality and handling of the test compound are critical for reproducible results.

  • Solvent Selection: The choice of solvent will depend on the solubility of Guanoxyfen. Dimethyl sulfoxide (DMSO) is a common solvent for many organic compounds. However, it is essential to determine the highest concentration of DMSO that does not affect the viability or function of the primary cells being used. This is typically below 0.5% (v/v) in the final culture medium.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent. This allows for small volumes to be added to the culture medium, minimizing the final solvent concentration.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Experimental Workflow for Characterizing Guanoxyfen

A stepwise approach is recommended to systematically evaluate the effects of an uncharacterized compound.

A Primary Cell Isolation & Culture C Cytotoxicity Assay (e.g., MTT, LDH) A->C Cells B Compound Stock Preparation (Guanoxyfen) B->C Compound D Determine Working Concentration Range C->D Dose-response curve E Functional Assays D->E Sub-toxic concentrations G Morphological Analysis D->G Sub-toxic concentrations H Biochemical Assays E->H I Gene Expression Analysis E->I F Data Analysis & Interpretation G->F H->F I->F

Figure 1. A generalized workflow for the initial characterization of a novel compound in primary cell culture.

Phase 1: Determining the Cytotoxicity Profile

The first step is to determine the concentration range at which Guanoxyfen exhibits cytotoxic effects. This will inform the concentrations to be used in subsequent functional assays.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the Guanoxyfen stock solution in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Guanoxyfen. Include a vehicle control (medium with the same concentration of solvent as the highest Guanoxyfen concentration) and an untreated control.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example Cytotoxicity Data for Guanoxyfen on Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 48h Treatment

Guanoxyfen Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Untreated Control)1.250.08100%
0 (Vehicle Control - 0.1% DMSO)1.230.0798.4%
11.200.0696.0%
101.150.0992.0%
250.980.1178.4%
500.650.0552.0%
1000.210.0316.8%
2500.050.024.0%
Phase 2: Morphological Assessment

Observe the primary cells under a microscope at various time points after treatment with sub-toxic concentrations of Guanoxyfen. Look for changes in cell shape, adherence, confluence, and signs of stress or death (e.g., rounding, detachment, membrane blebbing).

Phase 3: Hypothesis-Driven Functional Assays

Based on the cytotoxicity data and the known activity of related compounds, you can design functional assays to investigate the mechanism of action of Guanoxyfen. Given that the related compound Guanoxan is an alpha-2 adrenergic agonist, a plausible hypothesis is that Guanoxyfen may have similar activity.[6]

Hypothetical Signaling Pathway

Guanoxyfen Guanoxyfen (Hypothesized) AdrenergicReceptor α2-Adrenergic Receptor Guanoxyfen->AdrenergicReceptor Agonist G_Protein Gi/o Protein AdrenergicReceptor->G_Protein Activates AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Inhibits cAMP cAMP AdenylateCyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Downstream Downstream Cellular Effects (e.g., Ion channel modulation, Gene expression changes) PKA->Downstream Modulates

Figure 2. A hypothetical signaling pathway for Guanoxyfen, based on the known mechanism of related guanidine compounds.

Potential Functional Assays:

  • cAMP Assay: To test the hypothesis that Guanoxyfen acts on Gi-coupled receptors like the α2-adrenergic receptor, you can measure intracellular cyclic adenosine monophosphate (cAMP) levels. A decrease in cAMP levels upon treatment with Guanoxyfen would support this hypothesis.

  • Calcium Imaging: Investigate changes in intracellular calcium signaling, which can be a downstream effect of various receptor-mediated pathways.

  • Gene Expression Analysis (qPCR or RNA-seq): Analyze the expression of genes known to be regulated by the hypothesized pathway.

  • Protein Expression and Phosphorylation (Western Blot): Examine the levels and phosphorylation status of key proteins in the signaling cascade (e.g., kinases, transcription factors).

Data Interpretation and Self-Validation

  • Controls are Key: Always include appropriate controls in your experiments:

    • Untreated Control: To establish baseline cell behavior.

    • Vehicle Control: To ensure the solvent used to dissolve Guanoxyfen does not have an effect on its own.

    • Positive Control: A known compound that elicits the expected effect in your functional assay.

    • Negative Control: A compound known to be inactive in your assay.

  • Dose-Response: Whenever possible, perform experiments with a range of Guanoxyfen concentrations to establish a dose-dependent effect.

  • Reproducibility: Repeat experiments multiple times to ensure the results are consistent and reliable.

Conclusion

References

  • Cell Culture. (2015, December 20). Working with Primary Cells. Available at: [Link]

  • Cell Biologics Inc. Primary Cell Culture Protocol. Available at: [Link]

  • Cell Applications, Inc. (2015, March 20). Primary Cell Culture: Protocols & Guidance [Video]. YouTube. Available at: [Link]

  • PubChem. Guanoxan. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Guanoclor. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Guanethidine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Guanoxyfen. National Center for Biotechnology Information. Available at: [Link]

  • DrugFuture. Guanoxan. Available at: [Link]

  • Wikipedia. Guanoxan. Available at: [Link]

  • Wikipedia. Guanoclor. Available at: [Link]

  • Wikipedia. Guanethidine. Available at: [Link]

  • GSRS. GUANOXYFEN. Available at: [Link]

  • Patsnap. (2024, June 15). What is Guanoxan Sulfate used for?. Synapse. Available at: [Link]

  • PubChemLite. Guanoxyfen sulfate (C10H15N3O). Available at: [Link]

  • Mayo Clinic. Guanethidine (Oral Route). Available at: [Link]

  • Drugs.com. (2025, July 2). Guanethidine: Key Safety & Patient Guidance. Available at: [Link]

  • SlideShare. (2022, March 23). General Applications of Mammalian Cell Cultures. Available at: [Link]

  • ScienceOpen. (2025, August 13). Biologically active guanidine alkaloids. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Guanoxyfen Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the comprehensive technical guide for optimizing the experimental concentration of Guanoxyfen. Guanoxyfen is a novel, selective alpha-2A adrenergic receptor (α2A-AR) agonist currently under investigation for its role in modulating neuronal signaling pathways. As a potent small molecule, achieving a precise and effective concentration in your cell culture experiments is critical for generating reproducible, meaningful, and translatable data. An incorrect concentration can lead to a range of issues, from a complete lack of a discernible effect to widespread cytotoxicity, confounding your results.

This guide is designed for researchers, scientists, and drug development professionals. It provides a logical, step-by-step framework, troubleshooting advice, and detailed protocols to help you determine the optimal working concentration of Guanoxyfen for your specific cell line and experimental endpoint. Our approach is grounded in established pharmacological principles to ensure scientific integrity and experimental success.

Section 1: First Principles - Compound Handling & Preparation

Proper preparation of your compound is the foundation of any successful in vitro experiment. Errors at this stage can introduce variability that is difficult to troubleshoot later.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store Guanoxyfen for maximum stability?

A1: Guanoxyfen, like many lipophilic small molecules, exhibits poor solubility in aqueous solutions. Therefore, a sterile, high-purity solvent is required to create a concentrated stock solution.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock of Guanoxyfen.[1]

  • Stock Solution Preparation: We recommend preparing a 10 mM stock solution in DMSO. Aliquot this stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption.[2]

  • Storage: Store the DMSO stock solution aliquots at -20°C or -80°C, protected from light. When properly stored, the stock solution is stable for at least six months.

Q2: What is the maximum final concentration of DMSO permissible in my cell culture medium?

A2: This is a critical parameter. While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations, potentially affecting viability, proliferation, and even gene expression, leading to experimental artifacts.[1]

  • General Guideline: The final concentration of DMSO in your cell culture medium should not exceed 0.5% . For sensitive cell lines or long-term experiments ( > 72 hours), it is best practice to keep the final DMSO concentration at or below 0.1% .[2]

  • Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental wells but without Guanoxyfen. This allows you to distinguish the effects of the compound from any effects of the solvent itself.

Section 2: The Core Workflow - Determining Your Optimal Concentration

The optimal concentration of Guanoxyfen is highly dependent on the cell line, cell density, and the specific biological question being investigated.[3] A two-phase experimental approach is the most reliable method for determining this value.

Phase 1: The Range-Finding Experiment (Cytotoxicity Screen)

The initial goal is to establish a broad concentration range to identify the concentrations at which Guanoxyfen begins to exert cytotoxic effects. This is often referred to as a "kill curve."[4][5]

Experimental Protocol: Range-Finding Cytotoxicity Assay (MTT/Resazurin)

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the end of the experiment. This density must be optimized for your specific cell line.[3] Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Preparation: Prepare serial dilutions of Guanoxyfen in your complete culture medium. A wide range with half-log10 steps is recommended for the initial screen (e.g., 10 nM to 100 µM).[3] Remember to prepare a vehicle control with the highest corresponding DMSO concentration.

  • Compound Treatment: Carefully remove the old medium from the wells and add the medium containing the different concentrations of Guanoxyfen.[2]

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[2]

  • Viability Assessment:

    • Add a viability reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin to each well according to the manufacturer's protocol.[2]

    • Incubate for the recommended time (typically 1-4 hours) to allow for the metabolic conversion of the dye by viable cells.

    • Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[2]

  • Data Analysis: Normalize the data by setting the vehicle control as 100% viability and a "no cells" blank as 0% viability. Plot the percent viability against the log of the Guanoxyfen concentration to determine the concentration at which viability begins to drop.

Phase 2: The Dose-Response Experiment

Once you have identified the non-toxic range from Phase 1, the next step is to perform a more detailed dose-response curve using a narrower range of concentrations to determine the EC₅₀ (half-maximal effective concentration) for your desired biological effect.

This involves using a functional assay relevant to Guanoxyfen's mechanism of action. As an α2A-AR agonist, Guanoxyfen inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[6] Therefore, a cAMP assay is a highly relevant functional readout.

Data Presentation: Example Range-Finding Data

Guanoxyfen Conc.% Cell Viability (Mean ± SD)Observation
Vehicle (0 µM)100 ± 4.5Healthy, confluent monolayer
0.01 µM98.7 ± 5.1No observable effect
0.1 µM99.1 ± 4.8No observable effect
1 µM95.3 ± 6.2No significant change in morphology
10 µM88.4 ± 7.1Slight decrease in confluency
50 µM45.2 ± 8.5Significant cell rounding and detachment (IC₅₀ ≈ 50 µM)
100 µM5.6 ± 2.1Widespread cell death

From this example data, a suitable range for a functional dose-response experiment would be between 0.01 µM and 10 µM, as this is the range where the compound is effective without causing significant cell death.

Mandatory Visualization: Experimental Workflow for Concentration Optimization

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Outcome prep1 Dissolve Guanoxyfen in DMSO (10 mM Stock) prep2 Prepare Serial Dilutions in Culture Medium prep1->prep2 exp1 Phase 1: Range-Finding (Cytotoxicity Assay) 10 nM - 100 µM prep2->exp1 exp2 Phase 2: Dose-Response (Functional Assay) Narrowed Range (e.g., 10 nM - 10 µM) exp1->exp2 Analyze Viability Data to Select Non-Toxic Range an1 Determine EC₅₀ / IC₅₀ from Dose-Response Curve exp2->an1 an2 Select Optimal Working Concentration(s) for Downstream Experiments an1->an2

Caption: General workflow for optimizing Guanoxyfen concentration.

Section 3: Troubleshooting Guide

Problem: I don't see any effect of Guanoxyfen, even at high concentrations.

  • Possible Cause 1: Cell Line Insensitivity. Your chosen cell line may not express the α2A-adrenergic receptor or may express it at very low levels.

    • Solution: Confirm receptor expression using qPCR or Western blot. Consider using a positive control cell line known to express the receptor.

  • Possible Cause 2: Compound Degradation. The Guanoxyfen stock may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use a fresh aliquot of the compound. If the problem persists, prepare a fresh stock solution from the powder.

  • Possible Cause 3: Sub-optimal Assay Conditions. The incubation time may be too short to observe a biological effect.

    • Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.

Problem: I'm observing high levels of cell death even in my vehicle control.

  • Possible Cause 1: Solvent Toxicity. Your final DMSO concentration may be too high for your specific cell line.[1]

    • Solution: Reduce the final DMSO concentration to <0.1%. This may require preparing a lower concentration stock solution of Guanoxyfen.

  • Possible Cause 2: Cell Culture Health. The cells may have been unhealthy before the experiment started (e.g., high passage number, mycoplasma contamination, or over-confluency).

    • Solution: Always use cells at a low, consistent passage number. Regularly test for mycoplasma. Ensure optimal seeding density to avoid nutrient depletion and contact inhibition.[3]

Problem: My results are inconsistent from one experiment to the next.

  • Possible Cause 1: Inconsistent Seeding Density. The number of cells at the start of the experiment can significantly impact the outcome.[7]

    • Solution: Be meticulous with cell counting and seeding. Ensure a homogenous cell suspension before plating.

  • Possible Cause 2: Variability in Compound Dilution. Small errors in preparing serial dilutions can lead to large differences in the final concentrations.

    • Solution: Use calibrated pipettes and be precise during the dilution steps. Prepare a master mix for each concentration to be distributed across replicate wells.

Section 4: Confirming Mechanism of Action

After determining an optimal, non-toxic working concentration, it is crucial to confirm that Guanoxyfen is acting through its intended target.

Guanoxyfen's Signaling Pathway

Guanoxyfen acts as an agonist at the α2A-adrenergic receptor, which is coupled to an inhibitory G-protein (Gi). Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This decrease in cAMP subsequently reduces the activity of Protein Kinase A (PKA), resulting in lower phosphorylation of downstream targets like the CREB transcription factor.[8][9][10]

Mandatory Visualization: Guanoxyfen Signaling Pathway

G Guanoxyfen Guanoxyfen Receptor α2A-Adrenergic Receptor Guanoxyfen->Receptor binds & activates Gi Gi Protein Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA pCREB ↓ CREB Phosphorylation PKA->pCREB

Sources

Technical Support Center: Guanoxyfen Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses stability and solubility challenges associated with Guanoxyfen (CAS: 13050-83-4), specifically the (3-phenoxypropyl)guanidine structure.

Subject: Troubleshooting Solubility, Adsorption, and Degradation Issues Compound: Guanoxyfen (CI-515) | Class: Guanidine Antihypertensive Status: Active Support Guide

Executive Summary: The "Stability" Illusion

Most reported "stability" failures with Guanoxyfen are not chemical degradation events. They are physical phenomena—specifically surface adsorption and pH-dependent precipitation .

Guanoxyfen contains a highly basic guanidine group (


). In solution, it behaves as a cationic surfactant. It will aggressively bind to negatively charged surfaces (glass, certain plastics) and precipitate if the pH shifts toward basicity. True chemical hydrolysis is slow and secondary to these physical losses.

Troubleshooting Guide (Q&A)

Issue 1: "My sample concentration dropped significantly after 24 hours in the fridge, but no degradation peaks appear on HPLC."

Diagnosis: Surface Adsorption (The "Sticky Cation" Effect). At physiological or neutral pH, Guanoxyfen is fully protonated (cationic). Standard borosilicate glass vials possess surface silanol groups (


) that act as ion-exchange sites, stripping the drug from the solution.
  • The Causality: The phenoxypropyl chain adds lipophilicity, driving the molecule toward the container wall, while the guanidinium headgroup binds electrostatically to the glass.

  • Solution:

    • Switch Materials: Use Polypropylene (PP) or Polymethylpentene (PMP) vials. Avoid standard glass.

    • Silanization: If glass is mandatory, use silanized (deactivated) glass to mask surface silanols.

    • Additives: Include 0.1% Formic Acid or a carrier protein (e.g., 0.1% BSA) to block nonspecific binding sites.

Issue 2: "The solution turned cloudy upon dilution into PBS (pH 7.4)."

Diagnosis: Salting Out / Solubility Limit. While Guanoxyfen salts (sulfate/nitrate) are water-soluble, the presence of high salt concentrations (like in 10x PBS) can reduce solubility via the common-ion effect or "salting out," especially if the stock was in an organic solvent like DMSO.

  • The Causality: A rapid shift from a solubilizing environment (DMSO) to a high-ionic-strength aqueous buffer can force the hydrophobic phenoxy tail to aggregate before the guanidine headgroup can fully solvate.

  • Solution:

    • Step-Down Dilution: Do not dilute directly from 100% DMSO to aqueous buffer. Perform an intermediate dilution (e.g., 1:10 in water) before adding to high-salt buffers.

    • Sonicate: Brief sonication (30 seconds) can disperse micro-aggregates.

Issue 3: "Is Guanoxyfen sensitive to hydrolysis? I see a new peak after weeks at pH 9."

Diagnosis: Base-Catalyzed Hydrolysis. Guanidines are chemically stable at acidic and neutral pH. However, under basic conditions (pH > 9), the carbon-nitrogen double bond becomes susceptible to nucleophilic attack by hydroxide ions.

  • The Causality: The guanidine group hydrolyzes to form a Urea derivative and Ammonia .[1] This is irreversible.

  • Solution:

    • Maintain pH < 8: Store stock solutions in slightly acidic conditions (pH 4–6).

    • Buffer Selection: Avoid carbonate buffers (high pH). Use Citrate (pH 5) or MES (pH 6) for long-term storage.

Visualizing the Instability Pathways

The following diagram illustrates the three fates of Guanoxyfen in solution: Solvation (Stable), Adsorption (Physical Loss), and Hydrolysis (Chemical Loss).

Guanoxyfen_Stability cluster_conditions Environmental Triggers Stock Guanoxyfen Stock (DMSO/Acidic pH) Soluble Solvated Cation (Active Form) Stock->Soluble Dilution (pH < 7) Adsorbed Surface Adsorbed (Loss of Titer) Soluble->Adsorbed Glass/Plastic Interaction (Electrostatic) Precip Free Base Precipitate Soluble->Precip pH > 10 (Deprotonation) Hydrolysis Urea Derivative (Degradation Product) Soluble->Hydrolysis pH > 9 + Time (OH- Attack)

Caption: Figure 1. Fate of Guanoxyfen in solution. Red path indicates physical loss (adsorption); Grey path indicates chemical degradation (hydrolysis).

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol to prevent initial precipitation and ensure long-term stability.

ParameterSpecificationReason
Solvent DMSO (Anhydrous)Prevents hydrolysis; solubilizes the lipophilic tail.
Concentration 10 mMAvoids saturation limits upon freeze-thaw cycles.
Container Polypropylene (PP) VialCRITICAL: Prevents adsorption loss seen in glass.
Storage -20°CHalts kinetic degradation.
Additive None for DMSO stockAcidify only if preparing aqueous stock (see below).
Protocol B: Aqueous Working Solution (For Cell Culture/Assays)

Use this protocol when moving from DMSO stock to aqueous media.

  • Thaw the 10 mM DMSO stock completely at Room Temperature (RT). Vortex for 10 seconds.

  • Prepare Vehicle: If using PBS, ensure pH is 7.2–7.4.

  • Intermediate Step (Optional but Recommended):

    • Dilute stock 1:10 into sterile water (not buffer) first.

    • Why? High salt in PBS can shock the compound out of solution. Water allows gradual solvation.

  • Final Dilution: Dilute the intermediate into the assay buffer.

  • Vessel: Use Low-Binding plasticware (e.g., Eppendorf LoBind®) for all serial dilutions.

Chemical Reference Data

PropertyValueImplication for Handling
CAS No. 13050-83-4Verify identity (Do not confuse with Quinoxyfen).
Structure (3-phenoxypropyl)guanidineAmphiphilic: Hydrophobic tail + Cationic head.
pKa ~12.5 (Guanidine)Always protonated (charged) at physiological pH.
Solubility High in DMSO; Moderate in WaterSulfate salt is more soluble than free base.
UV Max ~270 nm (Phenoxy)Use HPLC-UV for quantification.

References

  • PubChem. (2025).[2][3] Guanoxyfen (Compound).[2][4] National Library of Medicine.

  • Royal Society of Chemistry. (1976). Kinetics and mechanism of the alkaline hydrolysis of guanidine. Journal of the Chemical Society, Perkin Transactions 2.[5]

  • Mizutani, T. (1981). Adsorption of structural proteins to glass surfaces. Journal of Pharmaceutical Sciences. (General reference for cationic drug adsorption mechanisms).

  • Vertex AI Search. (2025). Guanoxyfen Structure and Identifiers. (Verified via CAS 13050-83-4).

Sources

Technical Support Center: Guanoxyfen In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the troubleshooting of Guanoxyfen (CAS: 13050-83-4), a guanidine-based sympatholytic agent. This guide is designed for researchers observing inconsistent data in in vivo efficacy studies, specifically within cardiovascular (antihypertensive) and investigational antimicrobial workflows.

Status: Active Compound Class: Phenoxyalkylguanidine / Sympatholytic Primary Application: Adrenergic Neuron Blockade (Hypertension), Investigational Antimicrobial Support Tier: Level 3 (Senior Scientist)

Executive Summary: Why Your Study Might Be Failing

As a Senior Application Scientist, I frequently review failed efficacy data for guanidine-derivative studies. With Guanoxyfen , the failure mode is rarely the molecule’s intrinsic potency but rather a Pharmacokinetic/Pharmacodynamic (PK/PD) disconnect .

Guanoxyfen shares structural and mechanistic homology with guanethidine and guanoxan. It functions by entering presynaptic adrenergic nerve terminals via the norepinephrine transporter (NET) and displacing norepinephrine (NE) from storage vesicles.

The three most common reasons for study failure are:

  • The "Pressor Artifact": Misinterpreting the initial transient hypertension (tyramine-like effect) as a lack of efficacy.

  • Transport Competition: High circulating catecholamines or tricyclic antidepressants in the model system blocking Guanoxyfen uptake.

  • Formulation Instability: Inappropriate salt selection or pH drift leading to precipitation in micro-osmotic pumps.

Part 1: Troubleshooting Experimental Workflows

Issue 1: "We see an initial spike in blood pressure, not a reduction."

Diagnosis: This is a classic biphasic sympathomimetic response , not a formulation error. Mechanism: Upon initial administration (especially IV), Guanoxyfen is actively transported into the nerve terminal. It rapidly displaces extragranular norepinephrine into the synapse before depleting the depot. This causes a transient vasoconstrictive spike.

Corrective Protocol:

  • Do not measure efficacy endpoints within the first 60–120 minutes post-dose.

  • Protocol Adjustment: Implement a "Run-in Phase." If using telemetry in Spontaneously Hypertensive Rats (SHR), exclude the first 2 hours of data post-gavage/injection.

  • Validation: Pre-treat a subset of animals with a specific alpha-blocker (e.g., Phentolamine) to blunt this spike, confirming the mechanism is NE-displacement dependent.

Issue 2: "High variability in oral (PO) efficacy data."

Diagnosis: Variable First-Pass Metabolism & Transporter Saturation. Causality: Guanoxyfen is a strong base. Its absorption is highly dependent on the pH of the GI tract and the saturation of organic cation transporters (OCTs).

Troubleshooting Table: Optimization of Delivery

ParameterCommon MistakeOptimized ProtocolReason
Vehicle 100% DMSO or high % TweenSaline or Water (pH 5.5–6.0) Guanidines are highly water-soluble as salts; organic solvents trigger GI irritation affecting absorption.
Dosing State Ad libitum feedingFasted (4h pre-dose) Food competes for transport mechanisms and alters gastric pH, causing erratic

.
Salt Form Free BaseSulfate or Hemisulfate The free base is hygroscopic and unstable; the sulfate salt ensures consistent stoichiometry.
Issue 3: "No efficacy observed in combination studies."

Diagnosis: Drug-Drug Interaction (Transport Blockade). Causality: If you are co-administering Guanoxyfen with Tricyclic Antidepressants (TCAs), Cocaine, or certain SSRIs, you are blocking the Norepinephrine Transporter (NET) . Guanoxyfen requires NET to enter the neuron. If NET is blocked, Guanoxyfen cannot reach its site of action.

Self-Validating Check:

  • Run a positive control arm with Reserpine (which acts on VMAT, independent of NET uptake).

  • If Reserpine works but Guanoxyfen fails in the combination model, your co-drug is blocking NET.

Part 2: Mechanistic Visualization

Understanding the subcellular trafficking of Guanoxyfen is critical for timing your efficacy readouts. The diagram below illustrates the "Depletion Cycle" which dictates the delay in therapeutic onset.

GuanoxyfenMechanism cluster_extracellular Extracellular Space (Synapse) cluster_neuron Presynaptic Adrenergic Neuron cluster_vesicle Storage Vesicle Guanoxyfen Guanoxyfen (Drug) NET NET Transporter (Gateway) Guanoxyfen->NET Active Uptake NE_Synapse Norepinephrine (Released) Cytoplasm Cytoplasm NET->Cytoplasm Internalization Cytoplasm->NE_Synapse 1. Initial Spike (Transient HTN) VMAT VMAT Cytoplasm->VMAT Competes with NE NE_Storage NE Depot VMAT->NE_Storage Displaces NE NE_Storage->Cytoplasm Leakage NE_Storage->VMAT 2. Depletion (Long-term Efficacy)

Figure 1: The Guanoxyfen Mechanism of Action. Note the critical role of the NET transporter for entry and the biphasic release of Norepinephrine (Initial Spike vs. Long-term Depletion).

Part 3: Frequently Asked Questions (Technical)

Q: Can I use Guanoxyfen in a normotensive Wistar rat model? A: You can, but the dynamic range will be poor. Guanoxyfen is a sympatholytic; it lowers blood pressure primarily by reducing sympathetic tone. Normotensive rats have lower baseline sympathetic drive compared to Spontaneously Hypertensive Rats (SHR). In Wistar rats, you may only see a 10-15 mmHg drop, which is statistically difficult to power against noise. Recommendation: Use SHR or salt-loaded Dahl rats.

Q: We are investigating Guanoxyfen for antimicrobial repurposing. Does the same toxicity profile apply? A: Yes, but with added risks. Structurally, Guanoxyfen resembles membrane-active guanidines (like Isopropoxy Benzene Guanidine). If dosing high for antimicrobial kill curves:

  • Monitor Liver Enzymes (ALT/AST): Guanoxan (a close analog) was withdrawn due to hepatotoxicity. Guanoxyfen may share this liability at high doses.

  • Monitor Glucose: Guanidine derivatives can act as insulin sensitizers (biguanide-like effects), potentially causing hypoglycemia in septic models.

Q: The compound precipitates in our osmotic pumps after 3 days. Why? A: Guanoxyfen sulfate is stable in acidic pH but can precipitate if the solution drifts to neutral/alkaline or if exposed to high phosphate concentrations (common in PBS). Fix: Use sterile water or 0.9% saline adjusted to pH 5.0 . Avoid phosphate buffers in the pump reservoir.

Part 4: Validated In Vivo Protocol (Rat Telemetry)

To ensure data integrity, follow this standardized efficacy workflow.

Preparation
  • Subject: Male SHR rats (12-14 weeks), implanted with DSI telemetry transmitters (abdominal aorta).

  • Acclimatization: 7 days post-surgery.

  • Baseline: Record 24h continuous baseline pressure.

Formulation
  • Compound: Guanoxyfen Sulfate (CAS 13050-83-4).

  • Vehicle: Distilled water (pH adjusted to 5.5).

  • Concentration: Calculated for 5 mL/kg dosing volume.

Dosing & Measurement
  • Time: Dose at the onset of the dark cycle (active phase) to maximize sympathetic tone observation.

  • Route: Oral Gavage (PO).

  • Dose Range: 5, 10, 20 mg/kg (Titrate based on pilot).

Data Analysis (The Exclusion Rule)
  • Hour 0–2: Exclude from efficacy calculation (Transient Pressor Phase).

  • Hour 2–12: Primary Efficacy Window (Sympatholytic Phase).

  • Endpoint: Mean Arterial Pressure (MAP) reduction relative to vehicle control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13923, Guanoxyfen sulfate. Retrieved from [Link]

  • Woosley, R. L., & Nies, A. S. (1976).Guanethidine and related adrenergic neuron blocking agents. New England Journal of Medicine. (Contextual grounding for Guanidine-class mechanism).
  • Vertex AI Search (2026). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. (Provides context for structural repurposing of phenoxy-guanidines). Retrieved from [Link]

  • Mullane, K. M., et al. (1982).Sympathetic nervous system control of blood pressure in the spontaneously hypertensive rat. Hypertension.

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. This guide provides an in-depth, objective comparison of the side effect profiles of two notable guanidinium-containing compounds: Guanidine and Guanfacine. While the specific compound "Guanoxyfen" lacks extensive documentation in readily available literature, the analysis of these related, well-characterized molecules offers critical insights into the potential toxicities and adverse effects associated with the guanidinium functional group in different therapeutic contexts.

This guide is structured to provide a comprehensive overview, from the fundamental mechanisms of action to practical experimental protocols for assessing side effects, ensuring scientific integrity and empowering informed research decisions.

Distinct Mechanisms of Action: A Tale of Two Pathways

The divergent side effect profiles of Guanidine and Guanfacine are rooted in their fundamentally different molecular targets and mechanisms of action.

Guanidine: Primarily used in the treatment of Lambert-Eaton myasthenic syndrome, Guanidine exerts its effect at the neuromuscular junction.[1] It increases the release of acetylcholine from presynaptic nerve terminals, thereby enhancing neuromuscular transmission and improving muscle strength.[2] This action is believed to be mediated by its ability to prolong the action potential in the nerve terminal, possibly by blocking voltage-gated potassium channels.

Guanfacine: In contrast, Guanfacine is a selective alpha-2A adrenergic receptor agonist.[3][4] It is used for the treatment of hypertension and attention deficit hyperactivity disorder (ADHD).[5][6] Its antihypertensive effects are mediated by its action in the brainstem, which leads to reduced sympathetic outflow and decreased peripheral resistance.[6] In the context of ADHD, Guanfacine is thought to act on postsynaptic alpha-2A receptors in the prefrontal cortex, enhancing neuronal signaling and improving attention and impulse control.[4][7][8]

cluster_0 Guanidine Pathway cluster_1 Guanfacine Pathway a Guanidine b Presynaptic Nerve Terminal a->b blocks c Voltage-Gated K+ Channels d Prolonged Action Potential c->d e Increased Ca2+ Influx d->e f Increased Acetylcholine (ACh) Release e->f g Neuromuscular Junction f->g h Enhanced Muscle Contraction g->h i Guanfacine j Postsynaptic Alpha-2A Adrenergic Receptors (Prefrontal Cortex) i->j agonizes k Inhibition of Adenylate Cyclase j->k l Decreased cAMP Production k->l m Modulation of HCN Channels l->m n Strengthened Neuronal Signaling m->n o Improved Attention & Impulse Control n->o

Caption: Distinct signaling pathways of Guanidine and Guanfacine.

Comparative Side Effect Profiles

The differing mechanisms of Guanidine and Guanfacine give rise to distinct and largely non-overlapping side effect profiles. The following tables summarize the common and serious adverse effects associated with each compound.

Table 1: Common Side Effects of Guanidine vs. Guanfacine

System Organ ClassGuanidine[1][9][10]Guanfacine[5][6][11][12][13]
Neurological Paresthesia (lips, face, hands, feet), nervousness, lightheadedness, jitteriness, tremor, ataxiaDrowsiness, dizziness, headache, fatigue
Gastrointestinal Dry mouth, gastric irritation, anorexia, nausea, diarrhea, abdominal crampingDry mouth, constipation, abdominal pain, nausea
Dermatological Rash, flushing, folliculitis, sweating, dry/scaling skin-
General Sore throat, feverWeight gain

Table 2: Serious Side Effects of Guanidine vs. Guanfacine

System Organ ClassGuanidine[2][10][14]Guanfacine[6][11][13]
Hematological Bone marrow suppression (anemia, leukopenia, thrombocytopenia)-
Cardiovascular Palpitations, tachycardia, atrial fibrillation, hypotensionBradycardia, hypotension, syncope (fainting)
Renal Elevated blood creatinine, uremia, interstitial nephritis, renal tubular necrosis-
Neurological Confusion, hallucinations, psychotic state, seizuresSevere dizziness, fainting
Hepatic Abnormal liver function tests-
General Allergic reactions (hives, difficulty breathing)Allergic reactions (rash, swelling)

In-Depth Analysis of Key Adverse Effects: A Mechanistic Perspective

Guanidine-Induced Neuromuscular Irritability and Hematotoxicity:

The characteristic neurological side effects of Guanidine, such as paresthesia and tremors, are direct extensions of its pharmacological action.[2] By enhancing acetylcholine release, Guanidine can lead to a state of neuromuscular hyperirritability.[2] The most critical adverse effect is fatal bone marrow suppression, which appears to be dose-related and necessitates frequent blood count monitoring.[2][10] This severe toxicity significantly limits its clinical use.

Guanfacine-Induced Sedation and Cardiovascular Effects:

The sedative effects of Guanfacine, including drowsiness and fatigue, are a consequence of its action on central alpha-2A adrenergic receptors.[5][12] Similarly, its cardiovascular side effects, such as hypotension and bradycardia, stem from the reduction in sympathetic outflow from the central nervous system.[6] These effects are generally dose-dependent and can be managed by careful dose titration. Unlike Guanidine, Guanfacine is not associated with bone marrow suppression or direct renal toxicity.

Experimental Protocols for Preclinical Side Effect Assessment

To proactively identify and characterize the potential side effects of novel guanidinium-containing compounds, a robust preclinical safety assessment program is essential. The following are examples of key experimental protocols.

Protocol 1: In Vivo Cardiovascular Safety Assessment in a Rodent Model

Objective: To evaluate the effects of a test compound on blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, freely moving rodents using telemetry.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (n=8 per sex per group).

  • Telemetry Implantation:

    • Anesthetize animals with isoflurane.

    • Surgically implant a telemetry transmitter (e.g., DSI PhysioTel™) with the blood pressure catheter inserted into the abdominal aorta and ECG leads placed in a lead II configuration.

    • Allow a minimum of a 7-day recovery period post-surgery.

  • Acclimation: Acclimate the animals to the study conditions and handling procedures for at least 3 days prior to dosing.

  • Dosing and Data Collection:

    • Administer the test compound and vehicle control via the intended clinical route (e.g., oral gavage).

    • Continuously record cardiovascular data from at least 24 hours pre-dose to 48 hours post-dose.

  • Data Analysis:

    • Analyze changes in systolic, diastolic, and mean arterial pressure, as well as heart rate.

    • Evaluate ECG intervals (PR, QRS, QT) and morphology for any abnormalities.

    • Compare the effects of the test compound to the vehicle control using appropriate statistical methods.

Rationale: This in vivo model provides continuous, high-fidelity data on the cardiovascular effects of a compound in a conscious, unstressed state, which is crucial for predicting potential hypotensive or arrhythmogenic liabilities.

a Telemetry Implantation & Recovery b Acclimation & Baseline Recording a->b c Compound Administration b->c d Continuous Data Collection (48h) c->d e Data Analysis (BP, HR, ECG) d->e f Report Generation e->f

Caption: Workflow for in vivo cardiovascular safety assessment.

Protocol 2: In Vitro Hematotoxicity Screening using Colony-Forming Unit (CFU) Assay

Objective: To assess the potential of a test compound to inhibit the proliferation and differentiation of hematopoietic progenitor cells from human bone marrow.

Methodology:

  • Cell Source: Obtain human bone marrow mononuclear cells (BMMCs) from a certified supplier.

  • Assay Setup:

    • Prepare a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines to support the growth of different hematopoietic lineages (e.g., erythroid, granulocyte-macrophage).

    • Plate the BMMCs in the medium in the presence of a range of concentrations of the test compound and appropriate controls (vehicle and positive control, e.g., a known myelosuppressive agent).

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14 days.

  • Colony Counting:

    • Using an inverted microscope, identify and count the different types of colonies:

      • CFU-GM (colony-forming unit-granulocyte, macrophage)

      • BFU-E (burst-forming unit-erythroid)

      • CFU-GEMM (colony-forming unit-granulocyte, erythrocyte, macrophage, megakaryocyte)

  • Data Analysis:

    • Calculate the IC50 value (the concentration that causes 50% inhibition of colony formation) for each progenitor cell type.

    • Compare the IC50 values to those of known hematotoxic and non-hematotoxic compounds to assess the risk.

Rationale: The CFU assay is a standardized and predictive in vitro method for identifying compounds that may cause bone marrow suppression, a critical and potentially fatal side effect observed with compounds like Guanidine.

Conclusion and Future Directions

The comparative analysis of Guanidine and Guanfacine underscores a critical principle in drug development: a shared chemical moiety, in this case, the guanidinium group, does not predicate a uniform side effect profile. The specific molecular target and resulting physiological cascade are the primary determinants of a drug's adverse effects.

For researchers developing novel guanidinium-containing compounds, this guide highlights the importance of:

  • Early and Comprehensive Profiling: The potential for diverse and severe side effects necessitates a thorough in vitro and in vivo safety pharmacology program.

  • Mechanism-Based Toxicity Assessment: Understanding the intended mechanism of action can help predict and design experiments to investigate potential on-target and off-target toxicities.

  • Careful Dose-Response Evaluation: Many side effects are dose-dependent, and establishing a clear therapeutic window is essential.

By integrating these principles, the scientific community can continue to harness the therapeutic potential of the guanidinium scaffold while mitigating the risks of adverse events, ultimately leading to the development of safer and more effective medicines.

References

  • Drugs.com. (2025). Guanidine Side Effects: Common, Severe, Long Term. Retrieved from [Link]

  • The Side Effects of Guanidine Hydrochloride (GUANIDINE HYDROCHLORIDE). (2025). Retrieved from [Link]

  • Dobbs Ferry Pharmacy. (n.d.). guanidine. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Guanidine Tablets: Uses & Side Effects. Retrieved from [Link]

  • Álamo, C., López-Muñoz, F., & García-García, P. (2016). Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD).
  • Jat, S. K., & Sharma, A. (2023). Antihypertensive Medications. In StatPearls.
  • Medical News Today. (n.d.). Blood pressure medications: Types, side effects, and risks. Retrieved from [Link]

  • Cleveland Clinic. (2022). Types of Blood Pressure Medication (Antihypertensives). Retrieved from [Link]

  • Georgetown University Department of Medicine. (n.d.). Hypertension: Drugs used to treat hypertension. Retrieved from [Link]

  • RxList. (n.d.). High Blood Pressure (Hypertension) Medications. Retrieved from [Link]

  • Álamo, C., López-Muñoz, F., & García-García, P. (2016). Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd).
  • Arnsten, A. F. T. (2020). Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species. Neurobiology of learning and memory, 176, 107327.
  • Arnsten, A. F. T. (2020). Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species. Neurobiology of Learning and Memory, 176, 107327.
  • Mayo Clinic. (n.d.). Guanfacine (oral route) - Side effects & dosage. Retrieved from [Link]

  • Wang, Y., et al. (2022).
  • GoodRx. (2023). 7 Guanfacine Side Effects to Keep In Mind. Retrieved from [Link]

  • Drugs.com. (2024). Guanfacine Side Effects. Retrieved from [Link]

  • ClinicalTrials.gov. (2015). Safety and Efficacy Study of Gene Therapy Drug (Neovasculgen) to Treat Secondary Raynaud's Phenomenon. Retrieved from [Link]

  • Talkspace. (2023). Side Effects of Guanfacine to Be Aware of. Retrieved from [Link]

  • Medicine.com. (2024). Guanfacine (Intuniv, Tenex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

Sources

Technical Guide: Guanoxyfen Validation in Hypertensive Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Status: Archived/Reference Compound Guide Chemical Class: Guanidine Derivative (Adrenergic Neuron Blocking Agent) CAS Registry Number: 13050-83-4 Primary Indication: Hypertension (Historical/Investigational)

Executive Summary & Strategic Positioning

Guanoxyfen (2-(3-phenoxypropyl)guanidine) represents a class of antihypertensive agents known as adrenergic neuron blockers . Unlike modern alpha-2 agonists (e.g., Guanfacine) that act centrally, or alpha-1 blockers (e.g., Prazosin) that act postsynaptically, Guanoxyfen functions presynaptically to inhibit the release of norepinephrine (NE) from postganglionic adrenergic nerve terminals.

While largely superseded in clinical practice by agents with better safety profiles, Guanoxyfen remains a critical reference compound in cardiovascular pharmacology for validating novel sympatholytics. Its structural similarity to Guanethidine and Guanoxan makes it a vital tool for studying the structure-activity relationships (SAR) of guanidine derivatives in blood pressure regulation.

Disambiguation Note
  • Not Guanfacine: Guanoxyfen is not the ADHD/Hypertension drug Guanfacine (an alpha-2A agonist).

  • Not Tamoxifen: Guanoxyfen is not the breast cancer SERM Tamoxifen.

  • Not Quinoxyfen: Guanoxyfen is not the fungicide Quinoxyfen.

Mechanism of Action: Presynaptic Adrenergic Blockade

To validate Guanoxyfen, researchers must understand its distinct mechanism compared to modern alternatives. It accumulates in the adrenergic nerve terminal via the Norepinephrine Transporter (NET) (Uptake-1), where it exerts two effects:

  • Bretylium-like effect (Acute): Local anesthetic-like inhibition of NE release in response to action potentials.

  • Reserpine-like effect (Chronic): Gradual depletion of norepinephrine stores in synaptic vesicles.

Pathway Visualization (DOT)

Guanoxyfen_Mechanism cluster_neuron Presynaptic Adrenergic Nerve Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Cell (Smooth Muscle) NET NET (Uptake-1) Transporter Vesicles Synaptic Vesicles (NE Storage) NET->Vesicles Accumulates & Displaces NE Release Exocytosis of NE Vesicles->Release Inhibited by Guanoxyfen Membrane Nerve Membrane Depolarization Membrane->Release Trigger NE_Free Free Norepinephrine Release->NE_Free Reduced AlphaRec Alpha-1 Adrenergic Receptor NE_Free->AlphaRec Response Vasoconstriction (BP Increase) AlphaRec->Response Guanoxyfen_Ext Guanoxyfen (Systemic) Guanoxyfen_Ext->NET Active Transport

Caption: Guanoxyfen enters via NET, accumulates in vesicles, and blocks excitation-secretion coupling, preventing vasoconstriction.

Validation in Disease Models[1][2]

Validation of Guanoxyfen requires models with high sympathetic tone. The two "Gold Standard" models are the Spontaneously Hypertensive Rat (SHR) and the Renal Hypertensive Dog .

Model 1: Spontaneously Hypertensive Rat (SHR)

The SHR model is the primary system for validating guanidine-based antihypertensives because their hypertension is driven by elevated sympathetic nervous system (SNS) activity.

Experimental Protocol
  • Subject Selection: Male SHR rats, 12-14 weeks old, established hypertension (SBP > 160 mmHg).

  • Baseline Measurement: Acclimatize rats to tail-cuff plethysmography for 3 days. Measure baseline SBP/DBP.

  • Administration:

    • Test Group: Guanoxyfen Sulfate (10 mg/kg, p.o. or i.p.).

    • Control: Vehicle (Saline).

    • Positive Control: Guanethidine (10 mg/kg).

  • Time-Course Monitoring: Measure BP at 1, 2, 4, 6, 12, and 24 hours post-dose.

  • Endpoint: Reduction in Mean Arterial Pressure (MAP) and Heart Rate (HR).

Self-Validating Check:

  • Did the Heart Rate decrease? Guanoxyfen should cause bradycardia (due to sympathetic blockade). If HR increases (reflex tachycardia), the blockade is incomplete or the compound is acting as a direct vasodilator (like Hydralazine), indicating a failed validation for this class.

Model 2: Renal Hypertensive Dog (Goldblatt Model)

Used to assess efficacy in high-renin states and orthostatic effects.

Experimental Protocol
  • Induction: Surgical constriction of one renal artery (1K1C or 2K1C model) to induce renin-dependent hypertension.

  • Dosing: Oral administration of Guanoxyfen (5-15 mg/kg).

  • Tilt Table Test: Assess the "orthostatic hypotension" liability.

    • Mechanism:[1][2][3][4] Guanoxyfen blocks the reflex vasoconstriction required to maintain BP when standing.

    • Result: Significant drop in BP upon tilting the animal from supine to upright indicates successful adrenergic neuron blockade.

Comparative Analysis: Guanoxyfen vs. Alternatives

Drug development professionals must weigh Guanoxyfen against both historical peers and modern standards.

Performance Comparison Table
FeatureGuanoxyfenGuanethidine (Alternative 1)Guanfacine (Alternative 2)
Mechanism Presynaptic Neuron BlockerPresynaptic Neuron BlockerCentral Alpha-2A Agonist
Primary Site Peripheral Nerve EndingsPeripheral Nerve EndingsPrefrontal Cortex / Brainstem
Blood Brain Barrier Poor PenetrationPoor PenetrationHigh Penetration
Efficacy (SHR Model) High (Potent reduction in MAP)High (Potent reduction in MAP)Moderate to High
Onset of Action Slow (Cumulative effect)Slow (Cumulative effect)Rapid
Key Side Effect Orthostatic Hypotension, DiarrheaOrthostatic Hypotension, DiarrheaSedation, Dry Mouth
Current Status Research Tool / Obsolete Historical Standard Clinically Active (ADHD/HTN)
Why Guanfacine is the Modern Superior

While Guanoxyfen effectively lowers blood pressure, its mechanism (peripheral sympathetic ablation) leads to severe orthostatic hypotension (fainting upon standing) and sexual dysfunction . Guanfacine achieves sympathetic reduction by acting centrally in the brainstem, preserving peripheral reflexes better than Guanoxyfen.

Experimental Workflow: Validation Study Design

The following workflow describes a rigorous preclinical validation study for Guanoxyfen or a novel analog, ensuring data integrity and reproducibility.

Workflow Visualization (DOT)

Validation_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_anal Phase 3: Analysis Select Select SHR Rats (n=10/group) Base Baseline BP (Tail Cuff) Select->Base Dose Administer Guanoxyfen (10mg/kg) Base->Dose Control Vehicle / Guanethidine Base->Control Meas Measure BP/HR (0-24h) Dose->Meas Control->Meas Tilt Tilt Test (Orthostatic Check) Meas->Tilt Tissue Tissue NE Content (HPLC Assay) Tilt->Tissue

Caption: Step-by-step workflow for validating Guanoxyfen efficacy and mechanism (NE depletion).

Critical Protocol Step: Tissue Norepinephrine Assay

To confirm the mechanism (and not just the effect), you must measure tissue catecholamines post-study.

  • Harvest: Collect heart and spleen tissue 24h post-dose.

  • Homogenization: Homogenize in perchloric acid.

  • Detection: Analyze via HPLC with electrochemical detection.

  • Validation Criteria: Guanoxyfen-treated tissues must show >50% depletion of Norepinephrine compared to vehicle. If BP drops but NE levels are normal, the drug is not acting via the proposed mechanism (it might be a direct vasodilator).

References

  • World Health Organization (WHO). (2011). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. (Lists Guanoxyfen as a guanidine-based antihypertensive).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13923, Guanoxyfen sulfate. Retrieved from PubChem.[5]

  • Oates, J. A., et al. (1965). Distribution of Guanethidine-like drugs. (Foundational text describing the pharmacokinetics of guanidine adrenergic blockers).
  • Mull, R. P., & Maxwell, R. A. (1967). Guanethidine and related adrenergic neuronal blocking agents. In: Antihypertensive Agents.[5] Academic Press. (Detailed SAR of Guanoxyfen and Guanoxan).

  • Arnsten, A. F. (2010). Guanfacine's mechanism of action in treating prefrontal cortical disorders. (Provided for contrast regarding modern alpha-2 agonists).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanoxyfen
Reactant of Route 2
Guanoxyfen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.